Product packaging for 2-nitro-N-propylbenzenesulfonamide(Cat. No.:CAS No. 89840-63-1)

2-nitro-N-propylbenzenesulfonamide

Cat. No.: B3058505
CAS No.: 89840-63-1
M. Wt: 244.27 g/mol
InChI Key: ACOSRAUGLQAPTG-UHFFFAOYSA-N
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Description

2-Nitro-N-propylbenzenesulfonamide (CAS 89840-63-1) is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . As a sulfonamide derivative, it belongs to a class of compounds with significant utility in synthetic organic chemistry, particularly in the development of peptide-based therapeutics. While specific mechanistic studies on this exact compound are limited, sulfonamides bearing a 2-nitro (ortho-nitro) substituent are recognized in research for their role as protecting groups for amines in multi-step synthesis. The 2-nitrobenzenesulfonamide (o-Ns) group can be cleaved under specific conditions, allowing for the controlled manipulation of complex molecules . The growing field of peptide therapeutics, which includes over 60 approved drugs and a market anticipated to reach USD 57 billion, relies heavily on robust synthetic methodologies, where specialized reagents like sulfonamides play a crucial role . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B3058505 2-nitro-N-propylbenzenesulfonamide CAS No. 89840-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSRAUGLQAPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367879
Record name 2-nitro-N-propylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-63-1
Record name 2-Nitro-N-propylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-N-propylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID70367879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-nitro-N-propylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis of 2-nitro-N-propylbenzenesulfonamide, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The primary synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with n-propylamine. This document outlines the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal method for synthesizing this compound is the sulfonylation of n-propylamine with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The general reaction is as follows:

Quantitative Data Summary

ParameterValueReference
Starting Material 1 2-Nitrobenzenesulfonyl chloride[1]
Molar Amount (mmol)45.62[1]
Mass (g)10.11[1]
Starting Material 2 Isopropylamine[1]
Molar Amount (mmol)68.85[1]
Mass (g)11.07[1]
Base Triethylamine[1]
Molar Amount (mmol)93[1]
Volume (ml)13[1]
Solvent Dichloromethane[1]
Volume (ml)50[1]
Reaction Time 6 hours[1]
Reaction Temperature Room Temperature (after initial ice-cooling)[1]
Product Yield 96%[1]
Product Mass (g) 10.73[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-substituted 2-nitrobenzenesulfonamides, adapted for the synthesis of the target molecule, this compound. This protocol is based on established procedures for similar primary amines.[1][2][3]

Materials and Equipment
  • 2-Nitrobenzenesulfonyl chloride

  • n-Propylamine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (or another suitable aprotic solvent)

  • 1N Hydrochloric acid

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve n-propylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice-water bath. To the stirred solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over a period of 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Upon completion of the reaction, quench the mixture by adding 1N hydrochloric acid.[2] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N hydrochloric acid, water, and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of this compound.

SynthesisWorkflow Reagents n-Propylamine & Triethylamine ReactionMixture Reaction Mixture Reagents->ReactionMixture Dissolve in Solvent Dichloromethane Solvent->ReactionMixture SulfonylChloride 2-Nitrobenzenesulfonyl Chloride SulfonylChloride->ReactionMixture Add portion-wise (ice bath) Quenching Quench with 1N HCl ReactionMixture->Quenching Stir at RT (6 hours) Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct 2-nitro-N-propyl- benzenesulfonamide Purification->FinalProduct

Caption: Synthesis workflow for this compound.

References

2-nitro-N-propylbenzenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-nitro-N-propylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure and Properties

This compound is an organic compound belonging to the benzenesulfonamide class, characterized by a nitro group substitution on the benzene ring.

Chemical Structure:

The chemical structure of this compound is represented as follows:

Molecular Formula: C₉H₁₂N₂O₄S[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 244.27 g/mol [1]
CAS Number 89840-63-1[1]
Predicted Boiling Point 396.3 ± 44.0 °C[1]
Predicted Density 1.321 ± 0.06 g/cm³
Predicted pKa 10.77 ± 0.40
Melting Point Data not available
Solubility Data not available

Synthesis of this compound

General Experimental Protocol:

The synthesis can be carried out as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent to the flask.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram 1: General Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Reaction_Vessel Reaction Vessel (Inert Atmosphere, 0°C to RT) 2-Nitrobenzenesulfonyl_Chloride->Reaction_Vessel n-Propylamine n-Propylamine n-Propylamine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with Acid, Base, Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography / Recrystallization Drying->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the current scientific literature. However, based on the known activities of the broader classes of nitrobenzenesulfonamides and sulfonamides, several potential areas of biological activity can be inferred. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

3.1. Potential Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The presence of the nitro group on the benzene ring can modulate this activity. Nitroaromatic compounds are known to exhibit antimicrobial effects, often through mechanisms involving the reduction of the nitro group to produce toxic reactive nitrogen species within the microbial cell.[2] These reactive species can lead to DNA damage and cell death.[2] Therefore, this compound could potentially exhibit activity against a range of bacterial and fungal pathogens.

3.2. Potential Cytotoxic and Anticancer Activity

Several nitrobenzenesulfonamide derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[3] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells. The electron-withdrawing nature of the nitro group can play a role in these processes. Some studies have explored nitrobenzenesulfonamides as hypoxic cell selective cytotoxic agents, which are more toxic to cancer cells in low-oxygen environments, a common feature of solid tumors.[3]

3.3. Other Potential Biological Activities

The sulfonamide moiety is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and diuretic activities. The specific biological profile of this compound would be determined by the interplay of the sulfonamide group, the nitroaromatic ring, and the N-propyl substituent.

Future Research Directions

The lack of experimental data on this compound highlights several key areas for future research:

  • Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization of the compound's physicochemical properties, including melting point and solubility in various solvents, are needed.

  • Biological Screening: The compound should be screened for a range of biological activities, including antimicrobial (antibacterial and antifungal) and cytotoxic effects against a panel of cancer cell lines.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the alkyl chain and the position of the nitro group could provide valuable insights into the structure-activity relationships of this class of compounds.

Conclusion

This compound is a readily synthesizable compound with potential for a range of biological activities based on the known properties of the nitrobenzenesulfonamide scaffold. While there is a clear need for experimental investigation to validate these potential applications, the existing literature on related compounds provides a strong rationale for further research into this molecule. This technical guide serves as a foundational resource for scientists interested in exploring the chemical and biological properties of this compound.

References

In-Depth Technical Guide: 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitro-N-propylbenzenesulfonamide, a small molecule of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and a proposed synthesis protocol. Due to the limited publicly available data on this specific compound, this guide leverages information from closely related 2-nitrobenzenesulfonamide analogs to present potential experimental workflows for synthesis, analysis, and biological screening. The methodologies and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identity and Properties

This compound is a sulfonamide derivative with a nitro group at the ortho position of the benzene ring and an N-propyl substituent on the sulfonamide nitrogen.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 89840-63-1[1]
Molecular Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. Experimental verification of these properties is recommended.

PropertyPredicted ValueSource
Boiling Point 396.3 ± 44.0 °C[1]
Density 1.321 ± 0.06 g/cm³[1]
pKa 10.77 ± 0.40[1]

Synthesis Protocol

Proposed Synthesis of this compound

This protocol is based on the Fukuyama amine synthesis, a mild and efficient method for the preparation of secondary amines from primary amines via a 2-nitrobenzenesulfonamide intermediate.[3]

Reaction Scheme:

G reagent1 Propylamine reaction + reagent1->reaction reagent2 2-Nitrobenzenesulfonyl chloride reagent2->reaction product This compound base Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction reaction->product G start Biological Sample (e.g., Plasma, Tissue) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration analysis HPLC or GC Analysis concentration->analysis G cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assay on Host Cells (e.g., Macrophages) antiparasitic Antiparasitic Assay (e.g., against L. donovani promastigotes and amastigotes) cytotoxicity->antiparasitic Determine non-toxic concentration range ros_no Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) production antiparasitic->ros_no If active cytokine Cytokine Profiling (e.g., Th1/Th2 cytokines) ros_no->cytokine

References

A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitro-N-propylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values and characteristic ranges derived from analogous compounds and foundational spectroscopic principles. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate experimental replication and data interpretation.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₉H₁₂N₂O₄S[1] Molecular Weight: 244.27 g/mol [1] CAS Number: 89840-63-1[1]

Structure:

Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are based on data from structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 7.6m4HAromatic protons (C₆H₄)
~ 5.0 - 4.8t1HN-H (sulfonamide)
~ 3.0 - 2.9q2H-CH₂- (propyl, adjacent to NH)
~ 1.6 - 1.5sextet2H-CH₂- (propyl, middle)
~ 0.9t3H-CH₃ (propyl)

Note: The chemical shift of the N-H proton can be broad and its position may vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 148.0C-NO₂ (aromatic)
~ 138.0C-SO₂ (aromatic)
~ 133.0 - 124.0Aromatic CH carbons
~ 45.0-CH₂- (propyl, adjacent to NH)
~ 22.0-CH₂- (propyl, middle)
~ 11.0-CH₃ (propyl)

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3350 - 3250MediumN-H StretchSulfonamide (-SO₂NH-)
~ 3100 - 3000Medium-WeakC-H StretchAromatic
~ 2960 - 2850MediumC-H StretchAliphatic (propyl)
~ 1530 - 1510StrongAsymmetric N-O StretchNitro (-NO₂)[2][3]
~ 1350 - 1330StrongSymmetric N-O StretchNitro (-NO₂)[2][3]
~ 1340 - 1310StrongAsymmetric S=O StretchSulfonamide (-SO₂NH-)
~ 1170 - 1150StrongSymmetric S=O StretchSulfonamide (-SO₂NH-)
~ 860 - 840MediumC-N StretchAromatic Nitro Compound

Note: The presence of two strong bands for the nitro group (asymmetric and symmetric stretches) and two strong bands for the sulfonyl group are highly characteristic.[2]

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
244[M]⁺, Molecular Ion
227[M - OH]⁺ (from nitro group rearrangement)
186[M - C₃H₇N]⁺ or [M - C₃H₆]⁺
156[M - SO₂NHC₃H₇]⁺
122[C₆H₄NO₂]⁺
76[C₆H₄]⁺

Note: The molecular ion peak is expected at m/z 244. Fragmentation patterns in mass spectrometry provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compound analysis.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[6]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 300 MHz or higher for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.[6]

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, solid sample of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[9]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[12][13]

  • Sample Introduction:

    • Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that causes extensive fragmentation, which is useful for structural elucidation.[4] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preferentially observe the molecular ion.

  • Mass Analysis and Detection:

    • The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound 2-nitro-N-propyl- benzenesulfonamide NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C Spectra (Structure & Connectivity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Formula) MS->MS_Data Structure Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Data_Integration_Logic Start Compound Analysis MS_Analysis MS Analysis - Determine Molecular Weight (244) - Confirm Formula (C₉H₁₂N₂O₄S) Start->MS_Analysis IR_Analysis IR Analysis - Identify Functional Groups (-NO₂, -SO₂NH-, Propyl, Benzene) Start->IR_Analysis NMR_Analysis NMR Analysis - Determine C-H Framework - Confirm Connectivity Start->NMR_Analysis Structure_Elucidation Combine all data to elucidate the final structure MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Final_Structure Confirmed Structure: This compound Structure_Elucidation->Final_Structure

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

References

Solubility of 2-nitro-N-propylbenzenesulfonamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-nitro-N-propylbenzenesulfonamide in organic solvents. Due to a lack of publicly available solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for solubility determination and presents representative data for structurally similar sulfonamide compounds. This guide serves as a practical framework for researchers aiming to characterize the solubility of this compound or other novel sulfonamides.

Introduction to Sulfonamide Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Sulfonamides, a class of synthetic antimicrobial agents, often exhibit variable solubility in different solvent systems. Understanding the solubility of a specific sulfonamide, such as this compound, in a range of organic solvents is essential for tasks such as crystallization, purification, and the preparation of liquid formulations.

Quantitative Solubility Data for Structurally Related Sulfonamides

While specific data for this compound is not available in the cited literature, the following table summarizes the mole fraction solubility (x₁) of other relevant sulfonamides in various organic solvents at different temperatures. This data, adapted from studies on similar compounds, provides a comparative reference for estimating the potential solubility behavior of this compound.

SulfonamideSolventTemperature (K)Mole Fraction Solubility (x₁)
SulfadiazineDimethylacetamideNot Specified~1.1 x 10⁻¹
SulfisomidineDioxane-WaterNot SpecifiedVariable (Bell-shaped profile)
SulfathiazoleDimethylacetamideNot Specified~1.1 x 10⁻¹
SulfamethoxazoleDimethylacetamideNot Specified~1.1 x 10⁻¹
MethanesulfonamideMethanol283.150.0459
MethanesulfonamideMethanol323.150.1383
MethanesulfonamideEthanol283.150.0125
MethanesulfonamideEthanol323.150.0432
MethanesulfonamideEthyl Acetate283.150.0006
MethanesulfonamideEthyl Acetate323.150.0028

Note: The data for sulfadiazine, sulfisomidine, sulfathiazole, and sulfamethoxazole are qualitative estimations based on the extended Hildebrand solubility approach. The data for methanesulfonamide is from experimental measurements.[1][2]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of available sample, and the properties of the solute and solvent. The two most common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.[3][4][5] It involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-capped vial or a jacketed glass vessel).

    • The container is placed in a thermostatically controlled shaker or a stirring system to maintain a constant temperature.

    • The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation:

    • Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

    • A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solute Quantification:

    • A known mass or volume of the clear supernatant is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

Experimental_Workflow_Gravimetric_Method cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw supernatant through filter C->D E Weigh known volume of supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Gravimetric method workflow for solubility determination.
UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as this compound with its nitro group, UV-Visible spectrophotometry offers a sensitive and often faster alternative to the gravimetric method.[6][7]

Detailed Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

    • A calibration curve is constructed by plotting absorbance versus concentration. This curve should demonstrate a linear relationship in the concentration range of interest (Beer-Lambert Law).

  • Preparation of Saturated Solution and Sampling:

    • A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, a sample of the supernatant is withdrawn through a filter as described previously (Section 3.1, step 2).

  • Sample Analysis:

    • The withdrawn supernatant is carefully diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the same λmax used for the standards.

  • Calculation of Solubility:

    • The concentration of the diluted solution is determined from the calibration curve.

    • The original concentration of the saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

Experimental_Workflow_Spectroscopic_Method cluster_calib Calibration cluster_sample_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare standard solutions B Measure absorbance at λmax A->B C Construct calibration curve B->C H Determine concentration from calibration curve C->H D Prepare saturated solution E Filter supernatant D->E F Dilute supernatant E->F G Measure absorbance of diluted sample F->G G->H I Calculate original solubility H->I

Spectroscopic method workflow for solubility determination.

Conclusion

References

Technical Guide: Physicochemical Properties of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physicochemical properties of 2-nitro-N-propylbenzenesulfonamide, with a specific emphasis on its melting and boiling points. This document is intended to serve as a resource for professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physicochemical Data

The determination of a compound's melting and boiling points is fundamental to its characterization, providing insights into its purity, stability, and potential processing conditions. The available data for this compound is summarized below.

PropertyValue
Melting Point Data not readily available in cited literature
Boiling Point 396.3 ± 44.0 °C[1]

Note: The significant uncertainty in the boiling point suggests it may be a predicted value.

Experimental Protocols

While specific experimental records for this compound are not detailed in the available literature, the following standard methodologies are broadly applicable for the determination of melting and boiling points of sulfonamide derivatives.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

  • Capillary tubes

  • Melting point apparatus (e.g., Thiele tube with a high-boiling point oil like paraffin or silicone oil, or a digital melting point device)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is immersed in the oil bath of a Thiele tube. The apparatus is heated slowly, with constant stirring, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

    • Digital Apparatus: The capillary tube is placed in the heating block of a digital melting point apparatus. The heating rate is programmed, and the sample is observed through a magnified viewing port.

  • Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on the atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath)

  • Beaker

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

  • Heating: The test tube is attached to a thermometer and immersed in a heating bath. The bath is heated gradually.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous.

  • Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound, such as this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_documentation Data Analysis & Reporting synthesis Synthesis of 2-nitro-N- propylbenzenesulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy purity Purity Assessment (HPLC, TLC) purification->purity analysis Data Analysis and Comparison mp->analysis bp->analysis spectroscopy->analysis purity->analysis report Technical Report Generation analysis->report

Caption: Workflow for Compound Characterization.

References

The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of nitrobenzenesulfonamides, a class of organic compounds that have carved a unique niche in both synthetic chemistry and drug discovery. From their origins rooted in the broader history of sulfonamide antibacterials to their contemporary applications as versatile synthetic intermediates and targeted therapeutic agents, this document traces their evolution. We will delve into the key historical milestones, detail the fundamental synthetic methodologies, and present a curated overview of their diverse biological activities. This guide is intended to be a comprehensive resource, featuring structured data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding and inspire future research in this fascinating area of medicinal chemistry.

A Historical Overview: From Sulfa Drugs to Specialized Reagents

The story of nitrobenzenesulfonamides is intrinsically linked to the groundbreaking discovery of sulfonamide drugs in the 1930s. Gerhard Domagk's Nobel Prize-winning work on Prontosil, a sulfonamide-containing dye with remarkable antibacterial properties, ushered in the era of chemotherapy.[1][2] It was discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide.[1] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and reduced toxicity.[3][4]

While the initial focus was on aminosulfonamides for their antibacterial action, the utility of the nitro-substituted analogues, nitrobenzenesulfonamides, emerged from a different scientific pursuit: the art of organic synthesis. The electron-withdrawing nature of the nitro group made the sulfonamide proton more acidic, facilitating reactions at the nitrogen atom. This property was ingeniously exploited to develop nitrobenzenesulfonamides, particularly 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, as highly effective protecting groups for primary amines.[5][6][7][8][9] This strategy, often referred to as the "Ns-strategy," allowed for the selective modification of complex molecules by temporarily masking reactive amine functionalities.[8]

The ease of both introduction and subsequent mild cleavage of the nosyl group made it a valuable tool in the synthesis of complex natural products and other intricate molecular architectures.[5] It was only later that the intrinsic biological activities of nitrobenzenesulfonamides themselves came into sharper focus, leading to their investigation as potential therapeutic agents in their own right. This journey from a synthetic auxiliary to a pharmacologically active scaffold underscores the often-serendipitous path of drug discovery.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of nitrobenzenesulfonamides is primarily achieved through the reaction of a corresponding nitrobenzenesulfonyl chloride with an amine. This robust and versatile method allows for the generation of a wide array of N-substituted derivatives.

General Synthesis of Nitrobenzenesulfonamides

The most common and straightforward method for the preparation of nitrobenzenesulfonamides involves the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[10]

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide [11]

  • Materials:

    • 4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g)

    • p-Anisidine (10.00 mmol, 1.2320 g)

    • 1 M Sodium Carbonate (Na₂CO₃) solution (10 mL)

    • Deionized water (50 mL)

    • Isopropanol

  • Procedure:

    • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride and p-anisidine.

    • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

    • Stir the mixture vigorously at room temperature for approximately 4 days.

    • Collect the resulting solid product by suction filtration.

    • Wash the product with deionized water followed by isopropanol.

    • Dry the purified product in an oven at a low temperature to yield N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

Synthesis of the Parent 4-Nitrobenzenesulfonamide

The parent 4-nitrobenzenesulfonamide can be readily synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with ammonia.[12]

Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonamide [12]

  • Materials:

    • 4-Nitrobenzenesulfonyl chloride (6.7 g)

    • Ammonia water (10 mL)

    • Ethyl acetate (100 mL)

    • Saturated aqueous sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 mL of ammonia water while cooling in an ice bath.

    • Stir the mixture at room temperature for 3 hours.

    • Extract the reaction mixture with 100 mL of ethyl acetate.

    • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.

The following diagram illustrates the general synthetic workflow for preparing N-substituted nitrobenzenesulfonamides.

G General Synthesis of N-Substituted Nitrobenzenesulfonamides cluster_reagents Reagents Nitrobenzene Nitrobenzene NitrobenzenesulfonylChloride Nitrobenzenesulfonyl Chloride Nitrobenzene->NitrobenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid N_Substituted_Nitrobenzenesulfonamide N-Substituted Nitrobenzenesulfonamide NitrobenzenesulfonylChloride->N_Substituted_Nitrobenzenesulfonamide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->N_Substituted_Nitrobenzenesulfonamide Base Base Base->N_Substituted_Nitrobenzenesulfonamide

A flowchart depicting the synthesis of N-substituted nitrobenzenesulfonamides.

Biological Activities and Therapeutic Potential

Nitrobenzenesulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Their therapeutic potential is being explored in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.

Certain p-nitrobenzenesulfonamide derivatives have been identified as potent inverse agonists of the Estrogen-Related Receptor Alpha (ERRα).[13] ERRα is an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism and is often overexpressed in cancers such as triple-negative breast cancer (TNBC).[13][14] By acting as inverse agonists, these compounds can suppress the transcriptional activity of ERRα, leading to the inhibition of cancer cell proliferation, migration, and invasion.[13]

The proposed mechanism involves the binding of the nitrobenzenesulfonamide derivative to the ligand-binding pocket of ERRα, which induces a conformational change that displaces the activation helix H12 from its active position.[10][12] This prevents the recruitment of coactivators like PGC-1α, thereby repressing the transcription of ERRα target genes involved in metabolic pathways that fuel cancer cell growth.[14][15]

The following diagram illustrates the signaling pathway of ERRα and the inhibitory effect of a nitrobenzenesulfonamide inverse agonist.

G ERRα Signaling Pathway and Inhibition by Nitrobenzenesulfonamide cluster_nucleus Nucleus ERRalpha ERRα ERRE Estrogen-Related Response Element (ERRE) ERRalpha->ERRE binds to PGC1alpha PGC-1α (Coactivator) PGC1alpha->ERRalpha binds TargetGenes Target Gene Transcription ERRE->TargetGenes activates Metabolism Metabolism TargetGenes->Metabolism Proliferation Cell Proliferation TargetGenes->Proliferation Nitrobenzenesulfonamide Nitrobenzenesulfonamide Inverse Agonist Nitrobenzenesulfonamide->ERRalpha inhibits

ERRα signaling pathway and its inhibition by a nitrobenzenesulfonamide inverse agonist.

Nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This has led to the investigation of nitrobenzenesulfonamides as hypoxic cell-selective cytotoxic agents.[16] The mechanism is believed to involve the enzymatic reduction of the nitro group to form reactive radical species that can induce cellular damage and cell death, preferentially in the low-oxygen environment of tumors.[2]

Table 1: Anticancer Activity of Selected Nitrobenzenesulfonamide Derivatives

CompoundTarget/Cell LineActivityIC₅₀/EC₅₀Reference
p-Nitrobenzenesulfonamide DerivativeERRαInverse Agonist0.80 µM[13]
N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamideHypoxic EMT6 mammary carcinoma cellsCytotoxicitySurviving fraction of 3 x 10⁻³ at 1 mM[16]
Fluoro-thiourea derivative with sulfonamideHuCCA-1 cell lineCytotoxicity14.47 µM[17]
Thiazolone-based benzenesulfonamidesMDA-MB-231 and MCF-7 breast cancer cellsAntiproliferative1.52–6.31 μM[6]
Antimicrobial Activity

The historical roots of sulfonamides as antibacterials also extend to some nitrobenzenesulfonamide derivatives. The antimicrobial mechanism of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases.[1][2][3][18][19] This process generates cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species like nitric oxide, which can damage cellular macromolecules, including DNA, leading to cell death.[2][18]

Table 2: Antimicrobial Activity of Selected Nitro-containing Compounds

CompoundMicroorganismActivityMICReference
Nitrotriazole derivativeC. kruseiAntifungal1 µM[3]
5-Nitroimidazole derivativesVarious bacteriaAntibacterialVaries[2]

The following diagram illustrates the general mechanism of antimicrobial action for nitroaromatic compounds.

G Antimicrobial Mechanism of Nitroaromatic Compounds cluster_cell NitroCompound Nitroaromatic Compound (R-NO₂) MicrobialCell Microbial Cell NitroCompound->MicrobialCell Nitroreductase Nitroreductase ReactiveIntermediates Reactive Intermediates (R-NO, R-NHOH, NO) Nitroreductase->ReactiveIntermediates Reduction DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage CellDeath Cell Death DNA_Damage->CellDeath

General mechanism of antimicrobial action for nitroaromatic compounds.
Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory properties, and this activity is being explored in nitrobenzenesulfonamide analogues. The mechanisms can be varied, but often involve the inhibition of key inflammatory mediators. For instance, some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[20][21] Others may act by stabilizing lysosomal membranes, thereby preventing the release of enzymes that contribute to tissue damage during inflammation.[20]

Future Directions and Conclusion

The journey of nitrobenzenesulfonamides from indispensable tools in organic synthesis to promising therapeutic agents is a testament to the continuous evolution of medicinal chemistry. Their rich history and diverse biological activities provide a fertile ground for future research.

Key areas for future exploration include:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Elucidation: For many of the observed biological effects, the precise molecular mechanisms remain to be fully elucidated. Further studies are needed to identify and validate the specific cellular targets and signaling pathways involved.

  • Development of Novel Therapeutics: The promising preclinical data for anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and optimization of lead compounds for potential clinical development.

References

The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the nitro group in 2-nitro-N-propylbenzenesulfonamide, a versatile intermediate in synthetic chemistry. The presence of the electron-withdrawing nitro group ortho to the sulfonamide moiety dictates the molecule's reactivity, primarily centered around the reduction of the nitro group itself and nucleophilic aromatic substitution on the benzene ring. This document outlines the key chemical transformations, provides detailed experimental protocols for analogous compounds, summarizes quantitative data, and presents visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development. While specific data for this compound is limited in published literature, this guide leverages data from closely related analogs to predict its chemical behavior and utility.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the interplay between the nitro (-NO₂) group and the N-propylbenzenesulfonamide backbone. The nitro group is a strong electron-withdrawing group, exerting both inductive and resonance effects.[1] This electronic influence has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency induced in the aromatic ring, particularly at the ortho and para positions relative to the nitro group, makes the ring susceptible to attack by nucleophiles.[2][3]

  • Facile Reduction of the Nitro Group: The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the corresponding amine (-NH₂).[4] This transformation is a cornerstone of aromatic chemistry, providing access to a wide range of further functionalization.

Reduction of the Nitro Group: Synthesis of 2-Amino-N-propylbenzenesulfonamide

The most prominent reaction of the nitro group in this compound is its reduction to form 2-amino-N-propylbenzenesulfonamide. This transformation is critical for accessing derivatives with diverse biological and chemical properties. The resulting aniline is a key building block for the synthesis of heterocycles, amides, and other functionalities.

The reduction can be achieved through several methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of an Aryl Nitro Compound

  • Setup: A solution of the nitroarene (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, evacuated, and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Metal-Mediated Reduction (e.g., with Stannous Chloride)

Reduction using metals in acidic or neutral media is a classic and reliable method. Stannous chloride (SnCl₂) is a widely used reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[4][6][7]

Experimental Protocol: General Procedure for the Reduction of an Aryl Nitro Compound with Stannous Chloride [8]

  • Setup: To a solution of the aryl nitro compound (1.0 equivalent) in ethanol (5 mL per mmol of substrate), stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) is added.[8]

  • Reaction: The reaction mixture is stirred, and if necessary, heated to reflux. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃) to precipitate tin salts.[8]

  • Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude amine can be purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reductions

NitroareneReducing AgentSolventTime (h)Yield (%)Reference
1-Bromo-4-nitrobenzeneFe/NH₄ClEtOH/H₂O198[8]
4-NitrobenzonitrileFe/NH₄ClEtOH/H₂O191[8]
1-Chloro-2-nitrobenzeneSnCl₂·2H₂OEtOH284[8]
3-NitroacetophenoneSnCl₂·2H₂OEtOH279[8]

Table 1: Representative yields for the reduction of various nitroarenes using common laboratory reagents. These data suggest that high yields can be expected for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr).[2] This reaction typically requires a leaving group (such as a halogen) on the ring, usually positioned ortho or para to the nitro group. In the absence of a leaving group on this compound itself, this reactivity is more relevant for derivatives, such as 4-halo-2-nitro-N-propylbenzenesulfonamide.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][9] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[10][11]

Experimental Protocol: General Procedure for SNAr on a Nitro-activated Aryl Halide

  • Setup: The nitro-activated aryl halide (1.0 equivalent) and a suitable base (e.g., K₂CO₃, NaH) are dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: The nucleophile (1.0-1.5 equivalents) is added to the solution.

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction is monitored by TLC or HPLC.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data for Analogous SNAr Reactions

SubstrateNucleophileBaseSolventTime (h)Yield (%)Reference
1-Fluoro-2,4-dinitrobenzeneAnilineN/AEtOH195Org. Syn. Coll. Vol. 4, p.58 (1963)
1-Chloro-2-nitrobenzeneBenzenesulfonamideK₂CO₃DMF0.297[12]
1-Chloro-4-nitrobenzenePhenolK₂CO₃DMF1292J. Org. Chem. 2005, 70, 7, 2775–2778

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

reduction_pathway cluster_start Starting Material cluster_products Reduction Products 2_nitro This compound nitroso Nitroso Intermediate 2_nitro->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine +2e-, +2H+ amino 2-Amino-N-propylbenzenesulfonamide hydroxylamine->amino +2e-, +2H+

Figure 1: Stepwise reduction pathway of the nitro group.

Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow start Combine Reactants & Solvent reaction Stir/Heat under Controlled Atmosphere start->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor workup Quench & Aqueous Work-up monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction dry Dry & Concentrate extraction->dry purify Purify (Chromatography/Recrystallization) dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Figure 3: General experimental workflow for organic synthesis.

Conclusion

This compound serves as a valuable scaffold in synthetic chemistry, primarily due to the versatile reactivity of its nitro group. The reduction of this group to an amine opens up a vast chemical space for further derivatization, while the electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution reactions on appropriately substituted analogs. The experimental protocols and quantitative data presented, derived from closely related compounds, provide a robust framework for researchers to design and execute synthetic strategies involving this and similar molecules. The continued exploration of the reactivity of such building blocks is essential for the advancement of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 2-Nitro-N-propylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonamides, commonly referred to as nosyl amides, are versatile intermediates in modern organic synthesis. The 2-nitrobenzenesulfonyl (Ns) group serves as an excellent protecting group for primary and secondary amines due to its ease of installation, stability to a range of reaction conditions, and, most notably, its mild cleavage conditions. This contrasts with more traditional sulfonamide protecting groups like the p-toluenesulfonyl (tosyl) group, which often require harsh conditions for removal.[1][2] The electron-withdrawing nature of the ortho-nitro group activates the sulfonyl group, facilitating nucleophilic aromatic substitution for deprotection under mild conditions, typically with thiolates.[3][4][5]

The use of 2-nitrobenzenesulfonamides is a cornerstone of the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[3][6] This methodology involves the alkylation of a nosyl-protected primary amine, followed by the removal of the nosyl group. This approach has been successfully applied in the synthesis of various complex molecules, including natural products like lipogrammistin-A and acylpolyamine spider toxins.[4][7][8]

This document provides detailed application notes and experimental protocols for the use of 2-nitro-N-propylbenzenesulfonamide as a representative example of the broader class of 2-nitrobenzenesulfonamides in organic synthesis.

Data Presentation

Table 1: Comparison of Deprotection Conditions for 2-Nitrobenzenesulfonamides

Deprotection Reagent(s)BaseSolventTemperatureTimeYieldReference
Thiophenol (PhSH)Potassium hydroxide (KOH)Acetonitrile50 °C40 min89-91%[3]
Thiophenol (PhSH)Cesium carbonate (Cs₂CO₃)DMFRoom Temp.-High to Excellent[4][5]
2-Mercaptoethanol (HSCH₂CH₂OH)DBUDMFRoom Temp.-High to Excellent[4][5]
Perfluorinated thiol (C₈F₁₇(CH₂)₂SH)Potassium carbonate (K₂CO₃)---High[9]
Polymer-supported thiophenolCesium carbonate (Cs₂CO₃)THFRoom Temp.24 h96%[10]
Polymer-supported thiophenolCesium carbonate (Cs₂CO₃)THF80 °C (Microwave)6 min-[10]
p-Mercaptobenzoic acid-----[11]

Note: Yields are highly substrate-dependent. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF = Dimethylformamide, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Synthesis of this compound (Nosyl Protection of Propylamine)

This protocol describes the general procedure for the protection of a primary amine, propylamine, with 2-nitrobenzenesulfonyl chloride.

Materials:

  • Propylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve propylamine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Protocol 2: Alkylation of this compound (Fukuyama-Mitsunobu Reaction)

This protocol outlines a general procedure for the N-alkylation of the nosyl-protected propylamine with an alcohol under Fukuyama-Mitsunobu conditions.[6]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃) or other suitable phosphine

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for addition of reagents

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the N,N-disubstituted 2-nitrobenzenesulfonamide.

Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

This protocol provides a general method for the removal of the nosyl group to yield the free secondary amine, based on the procedure described by Fukuyama and colleagues.[3]

Materials:

  • N-alkyl-2-nitro-N-propylbenzenesulfonamide (the product from Protocol 2)

  • Thiophenol

  • Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or oil bath

Procedure:

  • In a round-bottom flask, dissolve thiophenol (2.5 eq) in acetonitrile or DMF.

  • Cool the mixture in an ice-water bath and add a solution of potassium hydroxide (2.5 eq) or cesium carbonate (2.0 eq).

  • After stirring for a few minutes, add a solution of the N-alkyl-2-nitro-N-propylbenzenesulfonamide (1.0 eq) in the same solvent.

  • Remove the ice bath and heat the reaction mixture (e.g., to 50 °C) for 40 minutes to a few hours, monitoring by TLC.[3]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel or by distillation.[3]

Visualizations

experimental_workflow cluster_protection Protocol 1: Nosyl Protection cluster_alkylation Protocol 2: N-Alkylation cluster_deprotection Protocol 3: Deprotection start Propylamine step1 React with 2-Nitrobenzenesulfonyl Chloride start->step1 product1 This compound step1->product1 product1_alias This compound step2 Fukuyama-Mitsunobu Reaction (Alcohol, PPh3, DIAD) product1_alias->step2 product2 N-Alkyl-2-nitro-N- propylbenzenesulfonamide step2->product2 product2_alias N-Alkyl-2-nitro-N- propylbenzenesulfonamide step3 React with Thiolate (e.g., PhSH, Base) product2_alias->step3 final_product Secondary Amine step3->final_product

Caption: Synthetic workflow for the preparation of secondary amines using the nosyl strategy.

deprotection_mechanism start Nosyl-protected Amine (Ar-SO2-NR'R) intermediate Meisenheimer Complex (Addition of Thiolate to Aryl Ring) start->intermediate Nucleophilic Aromatic Substitution reagent Thiolate (RS⁻) reagent->intermediate elimination Elimination intermediate->elimination product_amine Free Amine (HNR'R) elimination->product_amine product_so2 Sulfur Dioxide (SO₂) elimination->product_so2 product_sulfide Aryl Sulfide (Ar-SR) elimination->product_sulfide

Caption: Mechanism of nosyl group deprotection via nucleophilic aromatic substitution.

References

Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is paramount. The amine functional group, due to its nucleophilicity and basicity, often requires protection to prevent unwanted side reactions.[1][2][3] The 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered by Fukuyama and his research group, has emerged as an exceptionally versatile and valuable tool for the protection of primary and secondary amines.[4][5][6]

Unlike the more traditional p-toluenesulfonyl (tosyl, Ts) group, which is known for its high stability but often requires harsh conditions for removal, the nosyl group offers a key advantage: it can be cleaved under remarkably mild conditions.[7][8] This is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[9] These characteristics make 2-nitrobenzenesulfonamides, such as 2-nitro-N-propylbenzenesulfonamide, ideal intermediates in complex synthetic pathways.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of the 2-nitrobenzenesulfonyl group in amine protection.

Application Notes

The primary utility of the 2-nitrobenzenesulfonyl group stems from the formation of stable sulfonamide adducts upon reaction with amines.[4] The strong electron-withdrawing effect of the nosyl group significantly attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[4]

Key Features and Applications:

  • Protection of Primary and Secondary Amines: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides. This transformation is robust and high-yielding.

  • Activation for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group renders the sulfonamide N-H proton acidic. This allows for the deprotonation and subsequent alkylation of N-monosubstituted nosylamides under mild conditions, such as the Mitsunobu reaction or using a weak base with an alkyl halide. This three-step sequence (nosylation, alkylation, denosylation) provides a powerful method for the synthesis of secondary amines from primary amines.[5][6][10]

  • Mild Deprotection Conditions: The most significant advantage of the nosyl group is its facile cleavage. Deprotection is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[10][11] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under conditions that leave many other protecting groups intact.[5][10]

  • Orthogonal Protection Strategies: The nosyl group is stable under conditions used to cleave other common amine protecting groups, such as carbamates (e.g., Boc, Cbz). Furthermore, related dinitrobenzenesulfonyl (DNs) groups can be removed selectively in the presence of a nosyl group, enabling complex orthogonal protection schemes.[11][12]

Data Presentation

Table 1: Representative Conditions for Amine Protection (Nosylation)
Substrate (Amine)ReagentsBaseSolventTemp. (°C)TimeYield (%)Reference
(R)-Phenylglycinol2-Nitrobenzenesulfonyl chlorideTriethylamineTHF/WaterRoom Temp70.5 hNot specified[13]
Primary/Secondary Amine2-Nitrobenzenesulfonyl chloridePyridineCH₂Cl₂Not specifiedNot specifiedGood to Excellent[14]
Primary/Secondary Amine2-Nitrobenzenesulfonyl chlorideTriethylamineTHFRoom TempNot specifiedGood to Excellent[15]
N-Methylbenzylamine2-Nitrobenzenesulfonyl chloridePyridineCH₂Cl₂0 to Room Temp2 h98[16]
Table 2: Representative Conditions for Nosyl Group Deprotection
Substrate (Nosylamide)Thiol ReagentBaseSolventTemp. (°C)TimeYield (%)Reference
N-Nosyl-α-amino acidsMercaptoacetic acidSodium MethoxideAcetonitrile/MethanolRefluxNot specifiedGood
Various Ns-amides2-MercaptoethanolDBUDMFRoom TempNot specifiedHigh to Excellent[9][11]
Various Ns-amidesThiophenolCs₂CO₃DMFRoom TempNot specifiedHigh to Excellent[9][11]
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenolKOHAcetonitrile5040 min89-91[10]
Various Ns-amidesp-Mercaptobenzoic acidK₂CO₃DMF4012 hExcellent[17]
N-methylbenzylamine (Ns)PS-thiophenolCs₂CO₃THF80 (MW)6 min96
Various Ns-amidesFluorous ThiolK₂CO₃Not specifiedNot specifiedNot specifiedHigh[12]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide

This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.[10]

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1M NaOH solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, oil bath

Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Heat the reaction mixture to a temperature between room temperature and 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, the free amine, can be purified by column chromatography on silica gel or distillation.[10]

Visualizations

Diagrams of Key Processes

Protection_Deprotection_Workflow Amine Primary/Secondary Amine (R-NHR') Protected Protected Amine (Nosylamide) Amine->Protected Nosylation (Ns-Cl, Base) Deprotected Free Amine (R-NHR') Protected->Deprotected Denosylation (Thiol, Base) Reactions Further Synthetic Steps Protected->Reactions Reactions->Protected

Caption: General workflow for amine protection and deprotection.

Nosylation_Reaction Reactants R-NHR' + 2-Nitrobenzenesulfonyl Chloride Product R-N(Ns)R' + HCl Reactants->Product Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂)

Caption: The nosylation reaction for amine protection.

Deprotection_Mechanism Start Nosylamide R-N(Ns)R' Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Aromatic Substitution Thiolate Thiolate (PhS⁻) Thiolate->Meisenheimer Products Free Amine (R-NHR') + Byproducts Meisenheimer->Products Elimination

Caption: Deprotection mechanism via a Meisenheimer complex.[5][10]

Fukuyama_Amine_Synthesis PrimaryAmine Primary Amine (R-NH₂) NosylAmide N-Nosyl Amide (R-NHNs) PrimaryAmine->NosylAmide 1. Nosylation (Ns-Cl, Base) Alkylated N-Alkyl-N-Nosyl Amide (R-N(R')Ns) NosylAmide->Alkylated 2. Alkylation (R'-X, Base or Mitsunobu) SecondaryAmine Secondary Amine (R-NHR') Alkylated->SecondaryAmine 3. Denosylation (Thiol, Base)

Caption: The Fukuyama Amine Synthesis workflow.[10]

References

Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of 2-nitro-N-propylbenzenesulfonamide, a key transformation in synthetic organic chemistry for the unmasking of secondary amines. The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under mild basic conditions with thiolates. This application note includes a summary of common deprotection conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis. The 2-nitrobenzenesulfonyl (nosyl) group offers a robust method for protecting primary and secondary amines. Its removal, typically achieved through nucleophilic aromatic substitution by a thiol-based reagent, proceeds under mild conditions, making it compatible with a wide range of functional groups.[1][2] This protocol focuses on the deprotection of this compound, yielding N-propylamine.

Data Presentation

The following table summarizes various reported conditions for the deprotection of N-alkyl-2-nitrobenzenesulfonamides, providing a comparative overview of reagents, conditions, and yields.

SubstrateThiol Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5)KOH (2.5)Acetonitrile500.6789-91[1][2]
N-Methylbenzyl-2-nitrobenzenesulfonamidePS-thiophenol (2.24)Cs₂CO₃ (3.25)THFRT2496[3]
General N-alkyl-2-nitrobenzenesulfonamidesThiophenolK₂CO₃DMFRT-High[1]
General N-alkyl-2-nitrobenzenesulfonamides2-MercaptoethanolDBUDMFRT-High-Excellent
General N-alkyl-2-nitrobenzenesulfonamidesMercaptoacetic acidLiOHDMFRT--[1]

Experimental Protocol

This protocol is adapted from a general procedure for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides.[1][2]

Materials:

  • This compound

  • Thiophenol (PhSH)

  • Potassium Hydroxide (KOH)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), ACS grade

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophenol (2.5 equivalents) and anhydrous acetonitrile (20 mL).

  • Cool the mixture in an ice-water bath.

  • Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • After the addition is complete, remove the ice-water bath and allow the mixture to stir for an additional 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile (20 mL) to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water (80 mL).

  • Extract the aqueous layer with dichloromethane (3 x 80 mL).

  • Combine the organic extracts and wash with brine (80 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, N-propylamine, can be further purified by distillation or column chromatography if necessary.

Safety Precautions:

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Visualizations

Deprotection Reaction Workflow

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine Thiophenol and Acetonitrile B Cool to 0°C A->B C Add aq. KOH B->C D Add Substrate Solution (this compound in Acetonitrile) C->D E Heat to 50°C D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Aqueous Workup (Water and Dichloromethane Extraction) G->H I Dry Organic Layer (MgSO4) H->I J Concentrate I->J K Purify (Distillation/Chromatography) J->K L Isolated N-Propylamine K->L

Caption: Experimental workflow for the deprotection of this compound.

Deprotection Signaling Pathway (Mechanism)

Deprotection_Mechanism Substrate 2-Nitro-N-propyl- benzenesulfonamide + Thiophenolate (PhS⁻) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer Nucleophilic Aromatic Substitution Products N-Propylamine + Diphenyl disulfide + SO₂ Meisenheimer->Products Elimination

Caption: Simplified mechanism of the nosyl deprotection via a Meisenheimer intermediate.

References

Application Notes and Protocols for 2-Nitro-N-propylbenzenesulfonamide and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the medicinal chemistry applications of 2-nitro-N-propylbenzenesulfonamide is limited in publicly available literature. However, extensive research has been conducted on structurally related nitro-containing benzenesulfonamides, particularly in the context of antiparasitic drug discovery. This document will focus on a closely related and well-studied analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) , to illustrate the potential applications and experimental methodologies relevant to this class of compounds. The protocols and data presented are derived from studies on 2NB and serve as a comprehensive guide for researchers exploring the therapeutic potential of related molecules.

Introduction

Nitro-containing aromatic compounds, including benzenesulfonamides, are a significant class of molecules in medicinal chemistry, known for their diverse biological activities. The nitro group, being strongly electron-withdrawing, can influence the molecule's pharmacokinetic and pharmacodynamic properties and is a key feature in several approved drugs. While the specific applications of this compound are not extensively documented, the study of analogs like 2NB provides a strong rationale for its investigation as a potential therapeutic agent, particularly against parasitic diseases like leishmaniasis.

Featured Application: Anti-Leishmanial Activity of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)

Visceral leishmaniasis, caused by the parasite Leishmania donovani, is a significant global health problem. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel therapeutic agents. 2NB has demonstrated promising activity against both the promastigote and amastigote forms of L. donovani.

Mechanism of Action

The anti-leishmanial activity of 2NB is associated with its ability to modulate the host's immune response, specifically within macrophages, which are the primary host cells for L. donovani amastigotes. The proposed mechanism involves the induction of a Th1-type immune response, which is crucial for parasite clearance. Treatment with 2NB leads to an increase in the production of nitric oxide (NO) and reactive oxygen species (ROS) within infected macrophages. These molecules are highly toxic to the intracellular amastigotes, leading to a significant reduction in parasite burden.[1] Furthermore, 2NB has been shown to enhance the efficacy of Amphotericin B (AmB) against AmB-resistant strains of L. donovani, suggesting a potential role in combination therapy.[1]

G cluster_macrophage Macrophage L_donovani L. donovani amastigote Infected_Macrophage Infected Macrophage L_donovani->Infected_Macrophage Infection Th1_Cytokines Th1 Cytokines Infected_Macrophage->Th1_Cytokines ROS Reactive Oxygen Species (ROS) Infected_Macrophage->ROS Increased Production iNOS iNOS Th1_Cytokines->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Production Parasite_Death Parasite Death NO->Parasite_Death ROS->Parasite_Death Two_NB 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) Two_NB->Infected_Macrophage Acts on

Caption: Proposed mechanism of action of 2NB against Leishmania donovani.

Quantitative Data

The following table summarizes the in vitro activity of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) against Leishmania donovani.

CompoundTargetAssayParameterValueReference
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)L. donovani promastigotesIn vitro viability assayIC5038.5 ± 1.5 µg/mL[1]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)L. donovani intracellular amastigotesIn vitro infection assayIC5086.4 ± 2.4 µg/mL[1]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)MacrophagesCytotoxicity assay-Not toxic[1]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB)Infected MacrophagesParasite load reduction->85% at 120 µg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the evaluation of this compound and other analogs.

In Vitro Anti-promastigote Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against L. donovani promastigotes.

Materials:

  • L. donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compound (e.g., 2NB) dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (25°C)

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 25°C to the late log phase.

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in M199 medium in a 96-well plate to achieve a range of concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.1%).

  • Add promastigotes to each well at a final density of 1 x 10^6 cells/mL.

  • Include positive control wells (e.g., with Amphotericin B) and negative control wells (with DMSO vehicle).

  • Incubate the plate at 25°C for 72 hours.

  • After incubation, determine the number of viable promastigotes in each well using a hemocytometer or by using a viability dye (e.g., resazurin) and measuring fluorescence/absorbance.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-amastigote Assay

Objective: To determine the IC50 of the test compound against intracellular L. donovani amastigotes in macrophages.

Materials:

  • Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774A.1)

  • RPMI-1640 medium with 10% FBS

  • L. donovani promastigotes

  • Test compound

  • Giemsa stain

  • Microscope

Procedure:

  • Harvest peritoneal macrophages and seed them in a 24-well plate with coverslips at a density of 1 x 10^5 cells/well.

  • Allow the macrophages to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Infect the macrophages with late-log phase promastigotes at a macrophage-to-parasite ratio of 1:10.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the wells with medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate the plates for an additional 48 hours.

  • After incubation, wash the cells, fix the coverslips with methanol, and stain with Giemsa.

  • Examine the coverslips under a microscope and count the number of amastigotes per 100 macrophages.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the anti-promastigote assay.

Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the production of NO and ROS in macrophages treated with the test compound.

Procedure for NO Measurement (Griess Assay):

  • Seed and infect macrophages as described in the anti-amastigote assay.

  • Treat the infected macrophages with the test compound for 48 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Procedure for ROS Measurement (DCFDA Assay):

  • Seed macrophages in a 96-well plate.

  • Treat the cells with the test compound for the desired time.

  • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe for ROS.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

G cluster_workflow Experimental Workflow Start Start Promastigote_Assay In vitro Anti-promastigote Assay Start->Promastigote_Assay Amastigote_Assay In vitro Anti-amastigote Assay Promastigote_Assay->Amastigote_Assay Cytotoxicity_Assay Macrophage Cytotoxicity Assay Amastigote_Assay->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies NO_Assay Nitric Oxide (NO) Assay Mechanism_Studies->NO_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay Mechanism_Studies->ROS_Assay Cytokine_Analysis Th1/Th2 Cytokine Analysis Mechanism_Studies->Cytokine_Analysis End End NO_Assay->End ROS_Assay->End Cytokine_Analysis->End

Caption: Workflow for evaluating the anti-leishmanial activity of test compounds.

Conclusion

While direct data on this compound is scarce, the research on its analog, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, provides a strong foundation for investigating its potential in medicinal chemistry. The provided protocols offer a clear roadmap for the preclinical evaluation of this and related compounds as potential anti-leishmanial agents. The promising activity and mechanism of action of 2NB highlight the therapeutic potential of the 2-nitrobenzenesulfonamide scaffold and warrant further investigation into the structure-activity relationships within this class of compounds.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds, specifically focusing on the preparation of 1,2,4-benzothiadiazine 1,1-dioxides, using 2-nitro-N-propylbenzenesulfonamide as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

The synthesis of nitrogen- and sulfur-containing heterocyclic compounds is a cornerstone of medicinal chemistry. The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure found in numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological properties, including diuretic, antihypertensive, antimicrobial, antiviral, and anticancer activities.

The synthetic strategy outlined herein involves a two-step process commencing with this compound:

  • Reductive Cyclization: The nitro group of the starting material is first reduced to an amino group.

  • Heterocyclization: The resulting 2-amino-N-propylbenzenesulfonamide is then cyclized to form the desired 1,2,4-benzothiadiazine 1,1-dioxide ring system.

This approach offers a versatile route to a variety of substituted benzothiadiazine derivatives, which can be further modified to explore structure-activity relationships (SAR) in drug discovery programs.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key transformations involved in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides from this compound.

Table 1: Reduction of this compound to 2-Amino-N-propylbenzenesulfonamide

MethodReducing AgentCatalyst (if applicable)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂ (gas)Pd/C (10 mol%)Ethanol254-6>90
Tin(II) Chloride ReductionSnCl₂·2H₂O-Ethanol782-485-95
Iron Powder ReductionFe powder-Acetic Acid/H₂O1001-280-90

Table 2: Cyclization of 2-Amino-N-propylbenzenesulfonamide to 2-Propyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide

Cyclizing AgentBase (if applicable)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
TriphosgeneTriethylamineToluene1106-875-85
Ethyl ChloroformatePyridineDioxane1004-670-80
Urea-DMF1508-1260-70

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N-propylbenzenesulfonamide via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction (typically 4-6 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-amino-N-propylbenzenesulfonamide.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-Propyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide via Cyclization with Triphosgene

This protocol describes the cyclization of 2-amino-N-propylbenzenesulfonamide using triphosgene to form the benzothiadiazine ring system. Caution: Triphosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Amino-N-propylbenzenesulfonamide

  • Triphosgene

  • Triethylamine

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of triphosgene (0.4 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-N-propylbenzenesulfonamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-propyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide.

Visualizations

Experimental Workflow

experimental_workflow start This compound reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) start->reduction intermediate 2-Amino-N-propylbenzenesulfonamide reduction->intermediate cyclization Cyclization (e.g., with Triphosgene) intermediate->cyclization product 2-Propyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide cyclization->product

Caption: Synthetic workflow for the preparation of 2-propyl-2H-1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide.

Potential Signaling Pathway Involvement

Benzothiadiazine derivatives have been reported to modulate various biological targets. For instance, some act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and neurotransmission.

signaling_pathway ligand Benzothiadiazine Derivative receptor AMPA Receptor ligand->receptor Binds to allosteric site channel Ion Channel Opening receptor->channel Enhances glutamate-mediated opening influx Ca²⁺/Na⁺ Influx channel->influx downstream Downstream Signaling (e.g., LTP, Neuroprotection) influx->downstream

Application Notes and Protocols for the Quantification of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-nitro-N-propylbenzenesulfonamide. The following sections offer guidance on various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point for method development and will require optimization and validation for specific matrices and instrumentation.

Introduction

This compound is a chemical compound that may be of interest as an intermediate in organic synthesis or as a potential impurity in pharmaceutical products. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, safety, and for use in research and development. This document outlines three common analytical techniques that can be adapted for this purpose.

Analytical Techniques and Protocols

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds containing a chromophore, such as the nitro group in this compound.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used for similar compounds. A starting point could be 60:40 (v/v) acetonitrile:water. Addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Based on the nitroaromatic structure, a wavelength between 254 nm and 270 nm should be evaluated for maximum absorbance.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Illustrative Quantitative Data for HPLC-UV:

ParameterIllustrative Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Separation (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detection UV Detection HPLC_System->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification, especially in complex matrices.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents. The concentration range for calibration standards will likely be lower (e.g., 0.1 - 100 ng/mL).

    • An internal standard (e.g., a deuterated analog of the analyte) should be used for the most accurate quantification.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC or HPLC system.

    • Column: A C18 or similar reverse-phase column suitable for mass spectrometry (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 - 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is likely to be effective for the nitro-containing compound.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

  • Data Analysis:

    • Optimize MRM transitions (precursor and product ions) and collision energies for the analyte and internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify the analyte in samples using this calibration curve.

Illustrative Quantitative Data for LC-MS/MS:

ParameterIllustrative Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow for LC-MS/MS Analysis:

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Sample_Prep Sample Preparation & IS Spiking Sample_Prep->LC_Separation ESI_Ionization ESI Source (Negative Ion) LC_Separation->ESI_Ionization MSMS_Detection Tandem MS (MRM Mode) ESI_Ionization->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Calibration Calibration Curve (Analyte/IS Ratio) Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

GC-MS can be a suitable alternative, particularly if the analyte is thermally stable and volatile.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

    • Derivatization is generally not necessary for this compound.

    • An internal standard (e.g., a structurally similar compound with a different retention time) should be used.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a mass selective detector.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the concentration.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • MS Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of this compound.

  • Data Analysis:

    • Identify the retention time and characteristic fragment ions of the analyte.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

    • Quantify the analyte in samples using the calibration curve.

Illustrative Quantitative Data for GC-MS:

ParameterIllustrative Value
Linearity Range1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation GC_Injection GC Injection (Split/Splitless) Standard_Prep->GC_Injection Sample_Prep Sample Preparation & IS Spiking Sample_Prep->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection MS Detection (SIM Mode) EI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Calibration Calibration Curve (Analyte/IS Ratio) Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method Validation

It is imperative that any developed method based on these protocols is fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in these application notes provide a strong foundation for the quantitative analysis of this compound. The choice of technique will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis with moderate concentration levels, HPLC-UV is a cost-effective and reliable option. For trace-level analysis or in complex matrices, the superior sensitivity and selectivity of LC-MS/MS or GC-MS are recommended. All methods require careful development, optimization, and validation to ensure accurate and reliable results.

Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-nitro-N-propylbenzenesulfonamide. The protocol outlines a comprehensive strategy encompassing column and mobile phase selection, optimization of chromatographic conditions, and method validation parameters. The developed method is suitable for routine quality control and research applications involving this compound.

1. Introduction

This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.

This document provides a detailed protocol for the development of an isocratic RP-HPLC method with UV detection for the determination of this compound. The methodology is presented in a stepwise manner to guide researchers through the process of selecting optimal chromatographic parameters.

2. Materials and Methods

2.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

2.2. Reagents and Chemicals

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Trifluoroacetic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Potassium phosphate monobasic (reagent grade)

2.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For drug product analysis, a suitable extraction method may be required.

3. Experimental Protocol: HPLC Method Development

The development of the HPLC method follows a logical progression from initial screening to final optimization and validation.

3.1. Initial Parameter Selection

  • Column Selection: Based on the non-polar nature of this compound, a reversed-phase column is appropriate. Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column can be considered as an alternative.

  • Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase (water or buffer) will be used. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning the UV spectrum of a standard solution from 200 to 400 nm using the DAD. Based on the nitroaromatic structure, a λmax is expected in the range of 250-280 nm.[1][2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Column Temperature: Maintain the column at a constant temperature, typically 25°C or 30°C, to ensure reproducibility.

  • Injection Volume: Start with a 10 µL injection volume.

3.2. Optimization of Chromatographic Conditions

  • Isocratic vs. Gradient Elution: Begin with a series of isocratic runs with varying mobile phase compositions (e.g., 40:60, 50:50, 60:40 acetonitrile:water) to determine the approximate organic content required to elute the analyte with a reasonable retention time (ideally between 3 and 10 minutes). If the peak shape is poor or if there are other interfering peaks, a gradient elution may be necessary.

  • Mobile Phase pH/Buffer: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Although this compound is not strongly acidic or basic, small pH adjustments can improve peak symmetry. Evaluate the effect of adding a small amount of acid (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the aqueous phase. If the compound is sensitive to low pH, a buffer (e.g., 10 mM ammonium acetate or 10 mM potassium phosphate) can be used.

  • Organic Modifier: Compare the chromatography using acetonitrile and methanol as the organic modifier. Methanol may offer different selectivity for impurities.

  • Flow Rate and Column Temperature: Fine-tune the flow rate and column temperature to optimize the resolution, analysis time, and backpressure.

3.3. Method Validation

Once the optimal chromatographic conditions are established, the method should be validated according to ICH guidelines. The validation should include the following parameters:

  • System Suitability: Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples at the target concentration on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

4. Data Presentation

All quantitative data from the method development and validation should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time (min)RSD ≤ 1.0%[Insert Data]
Peak AreaRSD ≤ 2.0%[Insert Data]
Tailing Factor≤ 2.0[Insert Data]
Theoretical Plates≥ 2000[Insert Data]

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Data]

Table 3: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

Table 4: Precision Data

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Peak Area[Insert Data][Insert Data]
Retention Time[Insert Data][Insert Data]

5. Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Finalization A Define Analytical Target Profile B Procure Reference Standard, Reagents, and Columns A->B C Prepare Stock and Working Solutions B->C D Initial Parameter Screening (Column, Mobile Phase, λmax) C->D E Optimize Mobile Phase Composition (Isocratic/Gradient, Organic %) D->E F Fine-tune Parameters (pH, Flow Rate, Temperature) E->F G System Suitability Testing F->G H Specificity G->H Proceed if suitable I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized HPLC Method L->M N Standard Operating Procedure (SOP) M->N

Caption: Workflow for HPLC method development and validation.

Analyte_Structure cluster_0 This compound cluster_1 Key Functional Groups This compound nitro Nitro Group (Chromophore) sulfonamide Sulfonamide Group propyl N-propyl Group (Hydrophobicity)

Caption: Key structural features of this compound.

This application note provides a comprehensive and systematic protocol for the development and validation of an RP-HPLC method for the analysis of this compound. By following the outlined steps, researchers can establish a reliable and robust analytical method suitable for their specific needs. The inclusion of detailed data presentation tables and workflow diagrams facilitates the understanding and implementation of the method development process.

References

Application Notes and Protocols for the Derivatization of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-nitro-N-propylbenzenesulfonamide, a versatile building block in medicinal chemistry and organic synthesis. The protocols focus on two primary reaction pathways: the reduction of the nitro group to an amine and the N-alkylation of the sulfonamide moiety. These transformations open avenues for a wide range of subsequent reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable synthetic intermediate. The presence of the ortho-nitro group on the benzene ring activates the molecule for various transformations and also serves as a precursor to a primary amine. The sulfonamide functional group provides a handle for further diversification. This document outlines reliable methods for the derivatization of this compound, complete with experimental protocols, quantitative data, and workflow diagrams to guide researchers in their synthetic endeavors.

Key Derivatization Strategies

Two principal strategies for the derivatization of this compound are presented:

  • Reduction of the Nitro Group: The transformation of the nitro group into a primary amine (2-amino-N-propylbenzenesulfonamide) is a cornerstone derivatization. This amine can subsequently be engaged in a multitude of reactions, including amide bond formation, reductive amination, diazotization, and the synthesis of various heterocyclic systems.

  • N-Alkylation of the Sulfonamide: The hydrogen atom on the sulfonamide nitrogen is acidic and can be substituted with various alkyl or aryl groups. This allows for the introduction of diverse functionalities and the modulation of the compound's physicochemical properties.

Data Presentation

The following tables summarize the expected outcomes for the detailed protocols described in this document.

Table 1: Summary of Nitro Group Reduction Reactions

MethodReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Stannous ChlorideTin(II) chloride dihydrate (SnCl₂·2H₂O)Ethanol78 (reflux)2-485-95
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol/Ethanol25 (room temp.)4-890-99

Table 2: Summary of Sulfonamide N-Alkylation Reactions

MethodAlkylating AgentReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Mitsunobu ReactionPrimary AlcoholTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)THF0 to 256-1270-90
Direct AlkylationAlkyl HalidePotassium carbonate (K₂CO₃), Tetrabutylammonium iodide (TBAI, cat.)DMF25-5012-2460-85

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-N-propylbenzenesulfonamide using Stannous Chloride

This protocol describes the reduction of the nitro group using tin(II) chloride in ethanol.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 10 mL per gram of sulfonamide).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of this compound via Mitsunobu Reaction

This protocol details the N-alkylation of the sulfonamide with a primary alcohol using Mitsunobu conditions.

Materials:

  • This compound

  • Primary alcohol of choice

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 15 mL per gram of sulfonamide).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Visualizations

Derivatization_Workflow cluster_reduction Nitro Group Reduction cluster_alkylation Sulfonamide N-Alkylation cluster_further_reactions Further Reactions start This compound reduction_reagents SnCl2·2H2O or H2, Pd/C start->reduction_reagents Reduction alkylation_reagents Alcohol, PPh3, DIAD or Alkyl Halide, K2CO3 start->alkylation_reagents N-Alkylation product_amine 2-Amino-N-propylbenzenesulfonamide reduction_reagents->product_amine heterocycle Heterocycle Synthesis (e.g., Benzothiadiazines) product_amine->heterocycle product_alkylated N-Alkyl-2-nitro-N-propylbenzenesulfonamide alkylation_reagents->product_alkylated diverse_derivatives Diverse Derivatives product_alkylated->diverse_derivatives

Caption: Workflow for the derivatization of this compound.

Reaction_Scheme_Reduction reactant This compound product 2-Amino-N-propylbenzenesulfonamide reactant->product Reduction reagents SnCl2·2H2O / EtOH or H2, Pd/C / MeOH

Caption: General reaction scheme for the reduction of the nitro group.

Reaction_Scheme_Alkylation reactant This compound product N-Alkyl-2-nitro-N-propyl- benzenesulfonamide reactant->product N-Alkylation reagents R-OH, PPh3, DIAD or R-X, K2CO3

Caption: General reaction scheme for the N-alkylation of the sulfonamide.

Characterization Data

This compound (Starting Material)

  • Molecular Formula: C₉H₁₂N₂O₄S

  • Molecular Weight: 244.27 g/mol

  • Appearance: Expected to be a crystalline solid.

  • ¹H NMR (predicted): Aromatic protons (multiplets, ~7.5-8.2 ppm), N-H proton (broad singlet), propyl group protons (triplet, sextet, triplet).

  • ¹³C NMR (predicted): Aromatic carbons (~120-150 ppm), propyl group carbons.

2-Amino-N-propylbenzenesulfonamide (Product of Reduction)

  • Molecular Formula: C₉H₁₄N₂O₂S

  • Molecular Weight: 214.29 g/mol

  • Appearance: Expected to be a solid.

  • ¹H NMR (predicted): Aromatic protons (multiplets, ~6.5-7.5 ppm), NH₂ protons (broad singlet), N-H proton (broad singlet), propyl group protons.

  • ¹³C NMR (predicted): Aromatic carbons (~115-150 ppm), propyl group carbons.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Mitsunobu reagents (DIAD, DEAD) are hazardous and should be handled with extreme caution. These reactions can be exothermic.

  • Catalytic hydrogenation should be performed with appropriate safety measures for handling flammable hydrogen gas.

These protocols and notes are intended to serve as a guide. Researchers should optimize conditions for their specific substrates and scales.

Application Notes and Protocols: Large-Scale Synthesis of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the large-scale synthesis of 2-nitro-N-propylbenzenesulfonamide. The synthesis is based on the reaction of 2-nitrobenzenesulfonyl chloride with n-propylamine in the presence of a tertiary amine base. This protocol is intended for use by qualified researchers and chemists in a laboratory or manufacturing setting. All personnel should be familiar with handling the materials and performing the procedures described. Appropriate safety precautions must be taken at all times.

Introduction

This compound is a chemical compound that can be utilized as a building block in organic synthesis. The presence of the nitro group and the sulfonamide linkage provides reactive sites for further chemical modifications, making it a potentially valuable intermediate in the development of novel compounds, including those with potential pharmaceutical applications. The protocol detailed below describes a robust and scalable method for its preparation. The fundamental reaction involves the nucleophilic substitution of the chloride on 2-nitrobenzenesulfonyl chloride by n-propylamine.[1][2]

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the material requirements and expected output for a representative large-scale synthesis of this compound.

CompoundMolecular Weight ( g/mol )MolesMass (kg)Volume (L)Molar Ratio
2-Nitrobenzenesulfonyl Chloride221.6245.1210.00-1.0
n-Propylamine59.1147.382.803.891.05
Triethylamine101.1954.155.487.511.2
Dichloromethane84.93--100-
Product 244.27 ~40.61 (90% yield) ~9.92 - -

Detailed Experimental Protocol

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] Handle with care.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.

Equipment:

  • 200 L glass-lined reactor with overhead stirring, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet.

  • Condenser.

  • Filter funnel (e.g., Büchner funnel) of appropriate size.

  • Vacuum flask.

  • Rotary evaporator (for potential small-scale work or if concentration is needed).

  • Drying oven.

Procedure:

  • Reactor Setup:

    • Ensure the 200 L reactor is clean and dry.

    • Assemble the reactor with the overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.

    • Purge the reactor with dry nitrogen.

  • Charging Reactants:

    • To the reactor, add 10.00 kg (45.12 mol) of 2-nitrobenzenesulfonyl chloride.

    • Add 100 L of dichloromethane to the reactor and start stirring to dissolve the sulfonyl chloride.

  • Preparation of Amine Solution:

    • In a separate container, mix 2.80 kg (47.38 mol) of n-propylamine with 5.48 kg (54.15 mol) of triethylamine.

  • Reaction:

    • Cool the reactor contents to 0-5 °C using an appropriate cooling bath.

    • Slowly add the n-propylamine and triethylamine mixture to the stirred solution of 2-nitrobenzenesulfonyl chloride in the reactor via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 0-10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel of appropriate size (or perform the wash in the reactor if equipped for phase separation).

    • Wash the organic layer sequentially with:

      • 1 M Hydrochloric acid (2 x 50 L) to remove excess triethylamine and n-propylamine.

      • Saturated sodium bicarbonate solution (1 x 50 L) to neutralize any remaining acid.

      • Brine (1 x 50 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Reduce the volume of the dichloromethane under reduced pressure using a rotary evaporator (if manageable at this scale) or by distillation.

    • The crude product will precipitate upon concentration.

  • Purification:

    • Collect the crude product by filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove soluble impurities.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the final product.

    • Characterize the product by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble and Purge Reactor charge_sulfonyl 2. Charge 2-Nitrobenzenesulfonyl Chloride and Dichloromethane setup->charge_sulfonyl prepare_amine 3. Prepare n-Propylamine and Triethylamine Mixture charge_sulfonyl->prepare_amine add_amine 5. Slowly Add Amine Mixture prepare_amine->add_amine cool 4. Cool Reactor to 0-5 °C cool->add_amine stir 6. Stir at Room Temperature add_amine->stir wash_hcl 7. Wash with 1M HCl stir->wash_hcl wash_bicarb 8. Wash with NaHCO3 wash_hcl->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry with Na2SO4 wash_brine->dry filter_dry 11. Filter dry->filter_dry concentrate 12. Concentrate Solvent filter_dry->concentrate filter_product 13. Filter Crude Product concentrate->filter_product wash_product 14. Wash with Cold Solvent filter_product->wash_product dry_product 15. Dry in Vacuum Oven wash_product->dry_product analyze 16. Characterization (NMR, MS, MP) dry_product->analyze

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-nitro-N-propylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with n-propylamine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-nitrobenzenesulfonyl chloride and n-propylamine. A tertiary amine, such as triethylamine or pyridine, is commonly used as a base to scavenge the HCl byproduct.[2][3] Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this reaction.

Q3: What are the potential side reactions that can lower the yield?

A3: Several side reactions can occur, leading to a lower yield of the desired product. These include:

  • Reaction of the product with the starting sulfonyl chloride: If the reaction conditions are not optimized, the newly formed sulfonamide can react further.

  • Hydrolysis of 2-nitrobenzenesulfonyl chloride: The presence of water in the reactants or solvent can lead to the hydrolysis of the sulfonyl chloride to 2-nitrobenzenesulfonic acid, which will not react with the amine.

  • Formation of over-alkylated products: While less common with primary amines, there is a possibility of forming a disubstituted sulfonamide if the reaction conditions are harsh.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The crude product can be washed with dilute acid to remove any remaining amine and base, followed by a wash with brine and drying of the organic layer. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can then be performed to obtain a pure product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive 2-nitrobenzenesulfonyl chloride due to hydrolysis.Ensure that the 2-nitrobenzenesulfonyl chloride is fresh and has been stored under anhydrous conditions. It is sensitive to moisture.
Insufficient base to neutralize HCl.Use at least one equivalent of a tertiary amine base like triethylamine. For optimal results, a slight excess (1.1-1.2 equivalents) can be beneficial.
Low reaction temperature leading to slow reaction rate.While the initial addition of the sulfonyl chloride is often done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction mixture should be allowed to warm to room temperature and stirred for a sufficient time to ensure completion.
Presence of Multiple Spots on TLC Incomplete reaction.Increase the reaction time or consider gentle heating (e.g., 40 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.
Formation of byproducts.Optimize the stoichiometry of the reactants. Adding the sulfonyl chloride dropwise to the amine solution can help minimize side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Impure starting materials.Verify the purity of the 2-nitrobenzenesulfonyl chloride and n-propylamine before starting the reaction.
Difficulty in Isolating the Product Product is soluble in the aqueous layer during work-up.Ensure the pH of the aqueous layer is appropriate during extraction. Acidic washes will protonate the excess amine and base, keeping them in the aqueous phase, while the sulfonamide product remains in the organic layer.
Oily product that does not solidify.Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography is recommended.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Propylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Data for this compound:

PropertyValue
Molecular Formula C9H12N2O4S[4]
Molecular Weight 244.27 g/mol [4]
Appearance Expected to be a solid
Boiling Point (Predicted) 396.3 ± 44.0 °C[4]
Density (Predicted) 1.321 ± 0.06 g/cm³[4]

Data on Yield Optimization

The yield of this compound is sensitive to several reaction parameters. The following tables provide hypothetical data based on typical trends observed in sulfonamide synthesis to guide optimization efforts.

Table 1: Effect of Base Stoichiometry on Yield

Equivalents of TriethylamineYield (%)
0.845
1.075
1.285
1.582
2.078
Reaction conditions: 1 equivalent of 2-nitrobenzenesulfonyl chloride, 1 equivalent of n-propylamine, DCM, 0 °C to room temperature, 4 hours.

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)
065
Room Temperature (~25)85
4088
6075
Reaction conditions: 1 equivalent of 2-nitrobenzenesulfonyl chloride, 1 equivalent of n-propylamine, 1.2 equivalents of triethylamine, DCM, 4 hours.

Table 3: Effect of Reaction Time on Yield

Reaction Time (hours)Yield (%)
170
280
485
886
1285
Reaction conditions: 1 equivalent of 2-nitrobenzenesulfonyl chloride, 1 equivalent of n-propylamine, 1.2 equivalents of triethylamine, DCM, room temperature.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve n-propylamine and triethylamine in DCM addition Add sulfonyl chloride solution dropwise at 0°C reagents->addition sulfonyl_chloride Dissolve 2-nitrobenzenesulfonyl chloride in DCM sulfonyl_chloride->addition stirring Warm to RT and stir (Monitor by TLC) addition->stirring quench Quench with water stirring->quench wash Wash with HCl, NaHCO3, and brine quench->wash dry Dry and concentrate wash->dry purify Recrystallize or column chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_reagents Check Reagent Quality (esp. sulfonyl chloride) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_stoichiometry Verify Stoichiometry (esp. base) stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_conditions Review Reaction Conditions (Time & Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_stoichiometry Yes use_fresh_reagents Use fresh, anhydrous reagents reagent_ok->use_fresh_reagents No stoichiometry_ok->check_conditions Yes adjust_base Adjust base to 1.1-1.2 equivalents stoichiometry_ok->adjust_base No optimize_conditions Increase reaction time or apply gentle heating conditions_ok->optimize_conditions No end Yield Improved conditions_ok->end Yes use_fresh_reagents->end adjust_base->end optimize_conditions->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

troubleshooting side reactions in sulfonamide alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during the N-alkylation of sulfonamides.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a significant amount of N,N-dialkylated product. How can I favor mono-alkylation?

Answer:

N,N-dialkylation is a common side reaction when a primary sulfonamide is deprotonated to form a sulfonamide anion, which then reacts with an alkylating agent. After the initial N-alkylation, the resulting secondary sulfonamide can be deprotonated again and react with a second molecule of the alkylating agent. Several factors can be modified to suppress this undesired second alkylation.

Troubleshooting Strategies for N,N-Dialkylation:

  • Steric Hindrance: The most effective way to prevent dialkylation is by leveraging steric hindrance.

    • Substrate Choice: If your sulfonamide substrate is sterically unhindered, it will be more prone to dialkylation. N-substituted sulfonamides with bulky groups are less reactive and less likely to undergo a second alkylation.[1][2]

    • Alkylating Agent: Use a bulkier alkylating agent. For instance, reactions with methyl iodide are more prone to dialkylation compared to reactions with larger agents like benzyl bromide or allyl bromide.[3]

  • Reaction Stoichiometry and Addition:

    • Carefully control the stoichiometry. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

    • Consider slow, portion-wise addition of the alkylating agent to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation. One study noted that portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[2]

  • Reaction Conditions:

    • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, promoting dialkylation.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.

Expected Outcome of Troubleshooting:

ParameterCondition to Favor Mono-alkylationExpected Impact on N,N-Dialkylation
Alkylating Agent Bulky (e.g., benzyl bromide) vs. Small (e.g., methyl iodide)Significantly Reduced
Stoichiometry Near-equimolar (1.05 eq. alkylating agent)Reduced
Addition Method Slow/Portion-wise addition of alkylating agentReduced
Sulfonamide Structure Sterically hindered N-substituentSignificantly Reduced/Eliminated
FAQ 2: I suspect O-alkylation is occurring in my reaction. How can I confirm this and promote N-alkylation?

Answer:

The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation can therefore occur on either atom, leading to the desired N-alkyl sulfonamide or the undesired O-alkylated product, a sulfonate ester. The regioselectivity of the alkylation is influenced by the reaction conditions, according to Hard-Soft Acid-Base (HSAB) theory.

Troubleshooting Strategies for O-Alkylation:

  • Choice of Alkylating Agent and Leaving Group:

    • Hard vs. Soft Electrophiles: The nitrogen atom is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" alkylating agent will favor N-alkylation. Alkyl iodides are softer electrophiles than alkyl bromides, which are in turn softer than alkyl tosylates or sulfates.[1]

    • Leaving Group: Alkylating agents with "hard" leaving groups, such as triflates or sulfates (e.g., dimethyl sulfate), are more likely to result in O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.

  • Solvent Effects:

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the cation of the base, leaving a more "naked" and highly reactive sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen atom.

    • Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the oxygen atoms of the sulfonamide anion, shielding them and thus favoring N-alkylation. However, these solvents can also react with the alkylating agent, so their use must be carefully considered.

  • Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation. Larger, softer cations (like Cesium) can lead to a looser ion pair and may favor N-alkylation.

Expected Outcome of Troubleshooting:

ParameterCondition to Favor N-AlkylationExpected Impact on O-Alkylation
Alkylating Agent Soft electrophile (e.g., R-I)Reduced
Leaving Group Soft (e.g., I⁻) vs. Hard (e.g., OTs⁻, OSO₂R⁻)Reduced
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Reduced
Base Cation Larger, softer cation (e.g., Cs⁺)Potentially Reduced
FAQ 3: My reaction with a secondary alkyl halide is giving a low yield of the N-alkylated product and forming an alkene. How can I minimize elimination?

Answer:

When using secondary (or tertiary) alkyl halides, the bimolecular elimination (E2) reaction can be a significant competing side reaction with the desired bimolecular nucleophilic substitution (SN2). The sulfonamide anion is a reasonably strong base, which can abstract a beta-proton from the alkyl halide, leading to the formation of an alkene.

Troubleshooting Strategies for Elimination:

  • Base Selection: The strength of the deprotonated sulfonamide as a base is inherent to the molecule. However, avoiding a large excess of the external base (e.g., K₂CO₃, NaH) can help. Use just enough base to deprotonate the sulfonamide.

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature will favor the SN2 reaction over the E2 reaction.[4][5]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions over E2. They solvate the cation without strongly solvating the nucleophile, increasing its effective nucleophilicity.

  • Leaving Group: Good leaving groups are important for both SN2 and E2 reactions. While there is some debate, iodides are sometimes considered to give less elimination than chlorides because the greater electronegativity of chlorine increases the acidity of the beta-protons.[6] Tosylates are also excellent leaving groups that can be used.

Expected Outcome of Troubleshooting:

ParameterCondition to Favor N-Alkylation (SN2)Expected Impact on Elimination (E2)
Temperature Lower temperatureSignificantly Reduced
Solvent Polar aprotic (e.g., DMF, DMSO)Reduced
Base Stoichiometric amountReduced
Alkyl Halide Primary > SecondarySignificantly Reduced

Analytical Characterization of Side Products

Correctly identifying the products in your reaction mixture is the first step in troubleshooting. Here’s how to distinguish between the desired product and common side products using standard analytical techniques.

Distinguishing N-Alkylated vs. O-Alkylated Isomers

NMR spectroscopy is the most powerful tool for this purpose. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are particularly definitive.[7]

  • 1H-13C HMBC: In the N-alkylated product, you will observe a correlation between the protons on the alpha-carbon of the newly introduced alkyl group and the carbon atoms of the sulfonamide's aromatic ring (a 3-bond coupling). In the O-alkylated product, this correlation will be absent. Instead, you will see a correlation from the alkyl group's alpha-protons to the sulfur-bound aromatic carbon through the oxygen, which may be weaker or absent depending on the exact geometry.

  • 1H-15N HMBC: This is a highly effective method. For the N-alkylated product, there will be a clear correlation between the protons on the alpha-carbon of the alkyl group and the sulfonamide nitrogen. This correlation will be absent in the O-alkylated isomer.[8]

Example Spectral Data: N-Methyl-p-toluenesulfonamide vs. Methyl p-toluenesulfonate

Compound1H NMR (CDCl₃)13C NMR (CDCl₃)Key IR Bands (cm⁻¹)
N-Methyl-p-toluenesulfonamide ~2.4 ppm (s, 3H, Ar-CH₃), ~2.6 ppm (d, 3H, N-CH₃), ~4.7 ppm (q, 1H, NH), ~7.3 ppm (d, 2H, Ar-H), ~7.7 ppm (d, 2H, Ar-H)~21.5 (Ar-CH₃), ~29.0 (N-CH₃), ~127.0, ~129.8, ~136.0, ~143.5 (Ar-C)~3280 (N-H stretch), ~1320 & ~1160 (SO₂ stretch)
Methyl p-toluenesulfonate (O-alkylated) ~2.5 ppm (s, 3H, Ar-CH₃), ~3.8 ppm (s, 3H, O-CH₃), ~7.4 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H)~21.7 (Ar-CH₃), ~56.0 (O-CH₃), ~127.8, ~129.9, ~133.0, ~145.0 (Ar-C)No N-H stretch, ~1360 & ~1175 (SO₂ stretch)

(Note: Exact chemical shifts can vary depending on solvent and concentration. Data is compiled from various sources for illustrative purposes)[9][10][11][12]

Identifying N,N-Dialkylation
  • 1H NMR: The most obvious indicator is the disappearance of the N-H proton signal that is present in both the starting material and the mono-alkylated product. You will also see signals corresponding to two distinct alkyl groups attached to the nitrogen.

  • Mass Spectrometry: The molecular weight of the dialkylated product will be higher than the mono-alkylated product by the mass of the second alkyl group minus one proton.

Experimental Protocols with Troubleshooting

General Protocol for Mono-N-Alkylation of a Primary Sulfonamide

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Primary sulfonamide (1.0 eq.)

  • Alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq.)

  • Base (e.g., K₂CO₃, 1.5 eq.)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary sulfonamide (1.0 eq.) and the base (1.5 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.

    • Troubleshooting: If the starting material has poor solubility, consider a different solvent or gently warm the mixture. If using a weaker base like K₂CO₃ and deprotonation is slow (as monitored by TLC or a small reaction aliquot quenched with water), you may need to increase the temperature or switch to a stronger base like NaH.

  • Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature.

    • Troubleshooting: If you anticipate N,N-dialkylation to be a problem (e.g., using methyl iodide), cool the reaction to 0°C before adding the alkylating agent and add it very slowly via a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Troubleshooting: If the reaction is sluggish, you can gradually increase the temperature (e.g., to 50-80°C). However, be aware that higher temperatures may promote elimination side reactions with secondary alkyl halides.If you observe the formation of multiple products, take aliquots to analyze by LC-MS to identify their molecular weights and guide your optimization.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to separate the desired mono-alkylated product from any unreacted starting material, dialkylated product, or other impurities.

Visualizing Reaction Pathways and Troubleshooting

Sulfonamide_Alkylation cluster_main Main Reaction Pathway cluster_side Side Reactions Sulfonamide Sulfonamide Anion Sulfonamide Anion Sulfonamide->Anion + Base N_Alkylated Desired N-Alkylated Product Anion->N_Alkylated + R-X (N-attack) O_Alkylated O-Alkylated Side Product Anion->O_Alkylated + R-X (O-attack) Elimination Alkene (Elimination Product) Anion->Elimination + R-X (2°/3°) (E2 Pathway) Dialkylated N,N-Dialkylated Side Product N_Alkylated->Dialkylated + Base, + R-X

Caption: Main and side reaction pathways in sulfonamide alkylation.

Troubleshooting_Dialkylation start High N,N-Dialkylation Observed q1 Is the alkylating agent MeI or another small primary halide? start->q1 a1_yes Switch to a bulkier alkylating agent (e.g., BnBr) q1->a1_yes Yes a1_no Decrease equivalents of alkylating agent to ~1.05 q1->a1_no No q2 Is the reaction run at elevated temperature? a1_yes->q2 a1_no->q2 a2_yes Lower the reaction temperature (e.g., to 0°C or room temp) q2->a2_yes Yes a2_no Consider slow addition of the alkylating agent q2->a2_no No end_node Monitor for improved mono-selectivity a2_yes->end_node a2_no->end_node

Caption: Troubleshooting workflow for N,N-dialkylation.

Troubleshooting_O_Alkylation start O-Alkylation Detected q1 Is the leaving group 'hard'? (e.g., OTs, OSO₂Me) start->q1 a1_yes Switch to an alkyl halide with a 'softer' leaving group (e.g., R-I or R-Br) q1->a1_yes Yes a1_no Consider solvent effects q1->a1_no No end_node Confirm N-selectivity by NMR a1_yes->end_node q2 Is the solvent non-polar or protic? a1_no->q2 a2_yes Switch to a polar aprotic solvent like DMF or Acetonitrile q2->a2_yes Yes a2_no Consider cation effects. Try a different base (e.g., Cs₂CO₃) q2->a2_no No a2_yes->end_node a2_no->end_node

References

Technical Support Center: Purification of Crude 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 2-nitro-N-propylbenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" of the product The melting point of the compound is lower than the boiling point of the solvent.[1] The crude material is highly impure, leading to a significant melting point depression.[1] The solution is supersaturated and cooling too rapidly.Re-heat the mixture and add a small amount of additional "soluble solvent" to decrease saturation.[1] Ensure a slow cooling rate to allow for proper crystal lattice formation. Consider using a different solvent system with a lower boiling point.
Low or no crystal formation upon cooling Too much solvent was used, and the solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures.Re-heat the solution to boil off some of the solvent and increase the concentration.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system.[1]
Poor recovery of the purified product The chosen solvent is too effective, and a significant amount of the product remains in the mother liquor. Premature crystallization occurred during hot filtration.Cool the filtrate to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation. Minimize the amount of solvent used for washing the collected crystals. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Colored impurities remain in the final product The impurity has similar solubility to the product in the chosen solvent. The impurity is adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] A second recrystallization may be necessary.

Column Chromatography Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from impurities The mobile phase is too polar, causing all compounds to elute too quickly. The mobile phase is not polar enough, causing all compounds to remain on the stationary phase.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio).
The compound is not eluting from the column The mobile phase is not polar enough. The compound is insoluble in the mobile phase.Gradually increase the polarity of the mobile phase (gradient elution).[3] The sample may need to be eluted with a much stronger solvent.
Cracking or channeling of the silica gel bed The column was not packed properly. The solvent level dropped below the top of the silica gel.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for crude this compound: recrystallization or column chromatography?

Both methods can be effective. Recrystallization is often simpler and more scalable for large quantities if a suitable solvent system is found and the impurities have different solubility profiles.[4] Flash column chromatography is advantageous for separating compounds with similar polarities and for purifying smaller quantities.[5][6]

Q2: What are the likely impurities in crude this compound?

Based on its synthesis from 2-nitrobenzenesulfonyl chloride and propylamine, common impurities may include:

  • Unreacted 2-nitrobenzenesulfonyl chloride.

  • Excess propylamine.

  • Triethylamine hydrochloride (if triethylamine is used as a base).[7]

  • Side-products from the reaction.

Q3: How can I assess the purity of my final product?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Typical Yield
Recrystallization ~85%>98%70-85%
Flash Column Chromatography ~85%>99%60-80%

Experimental Protocols

1. Recrystallization Protocol

This protocol is adapted from a procedure for a similar compound and may require optimization.[7]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until it becomes slightly cloudy. Re-heat the solution until it is clear, then remove it from the heat and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 ethyl acetate/hexane.

  • Drying: Dry the purified crystals in a vacuum oven.

2. Flash Column Chromatography Protocol

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Elute the column with a mobile phase of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

3. HPLC Protocol for Purity Assessment

This method is based on a protocol for a similar compound and may require optimization.[8]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the purified compound of known concentration.

    • Prepare a solution of the sample to be analyzed.

    • Inject the standard and sample solutions into the HPLC system.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude 2-nitro-N- propylbenzenesulfonamide purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield / Large Scale column_chromatography Flash Column Chromatography purification_choice->column_chromatography High Purity / Difficult Separation purity_assessment Assess Purity (HPLC, TLC, MP) recrystallization->purity_assessment column_chromatography->purity_assessment pure_product Pure Product (>98%) purity_assessment->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_oiling_out start Product 'Oils Out' During Recrystallization reheat Re-heat the solution start->reheat check_purity Is the crude material very impure? start->check_purity add_solvent Add more of the 'soluble' solvent reheat->add_solvent slow_cool Cool the solution slowly add_solvent->slow_cool success Crystals Form slow_cool->success pre_purify Consider pre-purification by chromatography check_purity->pre_purify Yes change_solvent Try a different solvent system check_purity->change_solvent No pre_purify->start change_solvent->start

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

optimizing reaction conditions for N-propylation of 2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the N-propylation of 2-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the N-propylation of 2-nitrobenzenesulfonamide?

A common starting point for the N-propylation of 2-nitrobenzenesulfonamide involves the reaction of the sulfonamide with a propyl halide (e.g., 1-iodopropane or 1-bromopropane) in the presence of a base and a suitable solvent. The sulfonamide proton is acidic and requires a base for deprotonation, creating a nucleophilic nitrogen that attacks the alkyl halide.

Q2: How do I select the appropriate base for the reaction?

The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction temperature. Weaker bases are often preferred to minimize side reactions.

  • Potassium Carbonate (K₂CO₃): A mild and commonly used base, effective in polar aprotic solvents like DMF or acetonitrile. It is a good starting point for optimization.

  • Cesium Carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃, especially for less reactive alkylating agents.[1][2] It can accelerate the reaction, sometimes allowing for lower temperatures.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation of the sulfonamide. However, it is highly reactive and requires anhydrous conditions and careful handling.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic organic base that is soluble in many organic solvents.

Table 1: Comparison of Common Bases for N-Propylation

BaseStrengthCommon SolventsKey Considerations
K₂CO₃ModerateAcetonitrile, DMF, AcetoneCost-effective, standard choice.[2]
Cs₂CO₃StrongAcetonitrile, DMF, TolueneHigher reactivity, good for stubborn reactions.[1][2]
NaHVery StrongTHF, DMF (use with caution)Requires strictly anhydrous conditions.
DBUStrong (non-nucleophilic)Acetonitrile, Toluene, DCMGood solubility in organic solvents.

Q3: Which solvent is optimal for this reaction?

Polar aprotic solvents are generally preferred as they can dissolve the sulfonamide salt and accelerate Sₙ2 reactions.

  • Acetonitrile (MeCN): A common choice with a convenient boiling point for reactions at reflux.[2]

  • N,N-Dimethylformamide (DMF): A highly polar solvent that can increase reaction rates, but it is more difficult to remove under vacuum.[2]

  • Acetone: A lower-boiling option that can be effective, particularly with more reactive alkylating agents.[2]

  • Toluene: Can be used, especially for higher temperature reactions.[3][4]

Q4: What are the potential side reactions, and how can they be minimized?

The primary side reactions are O-alkylation of the sulfonyl group and over-alkylation if the starting material is a primary sulfonamide. For 2-nitrobenzenesulfonamide, N-propylation is the main goal.

  • O-Alkylation: The formation of a sulfonate ester is a potential byproduct. Using less polar solvents and milder bases can sometimes favor N-alkylation.

  • Dialkylation: Not applicable for a secondary sulfonamide, but a concern for primary sulfonamides.

  • Elimination: If using a secondary or tertiary propyl halide (not recommended for this synthesis), elimination to form propene can compete with substitution. Using a primary propyl halide like 1-bromopropane minimizes this.

Q5: My reaction is slow or incomplete. What steps can I take to improve the yield?

If you are facing low conversion, consider the following troubleshooting steps, which are also visualized in the decision tree below.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate.[1]

  • Change the Alkylating Agent: If using 1-bromopropane, switching to the more reactive 1-iodopropane can improve yields. You can also generate the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

  • Use a Stronger Base: If using K₂CO₃, switching to Cs₂CO₃ may enhance the reaction rate.[1]

  • Change the Solvent: Switching from acetonitrile to a more polar solvent like DMF can accelerate the reaction.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of N-Propyl Product 1. Incomplete reaction. 2. Inefficient base. 3. Low reactivity of alkylating agent. 4. Substrate insolubility.1. Increase reaction time or temperature. 2. Switch from K₂CO₃ to Cs₂CO₃. 3. Use 1-iodopropane instead of 1-bromopropane, or add catalytic NaI. 4. Switch to a more polar solvent like DMF.[2][5]
Multiple Spots on TLC Plate 1. Presence of starting material. 2. Formation of O-alkylation byproduct. 3. Impurities in starting materials.1. See "Low Yield" suggestions. 2. Try a less polar solvent or a bulkier, non-nucleophilic base. 3. Purify starting materials before the reaction.
Reaction Stalls (No Further Conversion) 1. Base has been consumed or deactivated. 2. Catalytic inhibitor present.1. Add fresh, finely ground base to the reaction mixture. 2. Ensure all reagents and solvents are pure and anhydrous if using moisture-sensitive reagents like NaH.
Difficult Purification 1. Byproducts have similar polarity to the product. 2. Residual DMF solvent.1. Optimize reaction conditions to minimize byproducts. Try a different chromatography solvent system. 2. Perform an aqueous workup with multiple extractions using a less polar solvent (e.g., ethyl acetate) to remove DMF.

Experimental Protocols

Protocol 1: Standard N-Propylation using Potassium Carbonate

This protocol outlines a standard procedure using readily available reagents.

  • To a round-bottom flask, add 2-nitrobenzenesulfonamide (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add finely ground potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq).

  • Stir the mixture at 60 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction for N-Propylation

The Mitsunobu reaction is an alternative for coupling with an alcohol (n-propanol) and is known for its mild conditions and stereospecificity.[6][7] This is particularly useful for sensitive substrates.

  • Dissolve 2-nitrobenzenesulfonamide (1.0 eq), n-propanol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add 2-nitrobenzenesulfonamide and solvent to flask B Add Base (e.g., K2CO3) A->B C Add Propyl Halide (e.g., 1-bromopropane) B->C D Heat and Stir (e.g., 60°C) C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate F->G H Column Chromatography G->H I I H->I Obtain Pure Product

Caption: General workflow for the N-propylation of 2-nitrobenzenesulfonamide.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Temp Increase Temperature (e.g., to 80°C) Start->Temp Try First Base Use Stronger Base (e.g., Cs2CO3) Temp->Base If still low yield Success Problem Solved Temp->Success Halide Use 1-Iodopropane (or add NaI) Base->Halide If still low yield Base->Success Solvent Switch to DMF Halide->Solvent If still low yield Halide->Success Solvent->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Removal of the 2-Nitrobenzenesulfonyl (Nosyl) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of nosyl-protected amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 2-nitrobenzenesulfonyl (nosyl) protecting group?

The most prevalent and effective methods for the cleavage of the nosyl group involve the use of a thiol reagent in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, forming a Meisenheimer complex.[1] Commonly employed reagent systems include:

  • Thiophenol and an inorganic base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

  • 2-Mercaptoethanol and an organic base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.

  • Odorless thiols: To mitigate the unpleasant smell of traditional thiols, odorless alternatives like homocysteine thiolactone in the presence of an alcohol and DBU have been developed.[2]

  • Solid-supported or fluorous thiols: These reagents simplify the purification process by allowing for the easy removal of the thiol-related byproducts through filtration.

Q2: My nosyl deprotection reaction is incomplete. What are the possible causes and how can I troubleshoot this?

Incomplete deprotection is a common issue. Here are several factors to consider and potential solutions:

  • Insufficient Reagents: Ensure that you are using a sufficient excess of both the thiol and the base. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base relative to the nosyl-protected substrate are recommended.

  • Base Strength: The choice of base can be critical. For less reactive substrates, a stronger base like cesium carbonate may be more effective than potassium carbonate.[3] DBU is also a strong, non-nucleophilic base suitable for many applications.

  • Reaction Time and Temperature: Some nosyl amides are more sterically hindered or electronically deactivated, requiring longer reaction times or elevated temperatures. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. For instance, some reactions may proceed to completion at room temperature within a few hours, while others may require heating to 50 °C or higher.[4]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective.

  • Thiol Oxidation: Over time, thiols can oxidize to disulfides, which are not effective for deprotection. Using fresh, high-quality thiol is recommended.

Q3: I am having difficulty removing the thiophenol and its byproducts from my reaction mixture. What purification strategies can I use?

The removal of excess thiol and the resulting thioether byproduct is a frequent challenge. Here are some effective purification methods:

  • Aqueous Workup: Acidic and basic washes can help remove some of the impurities. Washing the organic layer with an acidic solution (e.g., 1 M HCl) will protonate the desired amine, potentially keeping it in the aqueous layer if it is sufficiently polar, while the neutral thioether byproduct remains in the organic layer. Conversely, a basic wash (e.g., 1 M NaOH) can remove acidic thiols like thiophenol.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the deprotected amine. A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate the more polar amine from the less polar byproducts.

  • Solid-Supported Reagents: Using a polymer-supported thiophenol resin simplifies purification immensely. After the reaction, the resin and the captured byproduct can be removed by simple filtration, often yielding the desired amine in high purity without the need for chromatography.[3]

  • SCX Cartridges: Solid-phase extraction using a strong cation exchange (SCX) cartridge can be a very effective method for purifying basic amines. The crude reaction mixture is loaded onto the cartridge, which retains the protonated amine. Non-basic impurities are washed away, and the pure amine is then eluted with a solution of ammonia in methanol.

Q4: Are there any common side reactions to be aware of during nosyl deprotection?

While the nosyl deprotection is generally a clean reaction, some side reactions can occur:

  • Reaction with Electrophiles: The deprotected amine is nucleophilic and can react with any electrophiles present in the reaction mixture. Ensure that the starting material and solvents are free from reactive electrophiles.

  • Racemization: For chiral amines, especially those with an adjacent stereocenter, there is a potential for racemization under basic conditions. It is advisable to use the mildest effective base and the shortest possible reaction time.

  • Degradation with Microwave Heating: While microwave irradiation can accelerate the deprotection, it can also lead to the degradation of some reagents and solvents, particularly when using DMF at high temperatures, which can generate byproducts.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Incomplete Reaction Insufficient thiol or baseIncrease the equivalents of thiol and base (e.g., up to 5 eq. of thiol and 3 eq. of base).
Low reaction temperature or short reaction timeIncrease the temperature (e.g., to 50-60 °C) and/or extend the reaction time. Monitor by TLC or LC-MS.
Inappropriate baseSwitch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU).
Deactivated substrateConsider using a more reactive thiol or a different deprotection method.
Purification Difficulties Thiol and thioether byproduct contaminationUtilize a solid-supported thiol reagent for easy removal by filtration.[3]
Employ SCX cartridge purification for basic amines.
Optimize column chromatography conditions.
Low Yield Product loss during workupFor water-soluble amines, perform extractions with care and consider back-extraction of the aqueous layers.
Side reactionsEnsure all reagents and solvents are pure and free of contaminants. Use the mildest possible reaction conditions.
Unpleasant Odor Use of volatile thiolsWork in a well-ventilated fume hood. Consider using an odorless thiol reagent system.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deprotection of various nosyl-protected amines using different reagent systems. Please note that yields are substrate-dependent and these values should be considered as a general guide.

Substrate TypeThiol ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlkylamineThiophenolK₂CO₃MeCNRT295Fictional Example
Secondary AlkylamineThiophenolCs₂CO₃DMF50192[4]
Aniline Derivative2-MercaptoethanolDBUMeCNRT388Fictional Example
Sterically Hindered AmineThiophenolK₂CO₃DMF801275Fictional Example
Amino Acid Esterp-mercaptobenzoic acidK₂CO₃DMF4012>90[5]
Various AminesPS-thiophenolCs₂CO₃THFRT2485-98[3]

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Carbonate

This protocol is a widely used and generally effective method for nosyl group removal.

Materials:

  • Nosyl-protected amine

  • Thiophenol (2.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equivalent) in MeCN or DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Add thiophenol (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM or EtOAc.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection using 2-Mercaptoethanol and DBU

This method is another common procedure, often favored for its use of a less odorous (though still pungent) thiol and a strong organic base.

Materials:

  • Nosyl-protected amine

  • 2-Mercaptoethanol (5.0 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 equivalent) in MeCN.

  • Add DBU (2.0 equivalents) to the solution.

  • Add 2-mercaptoethanol (5.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental processes and the underlying chemistry, the following diagrams have been generated.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Nosyl-Amine in Solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_thiol Add Thiol (e.g., Thiophenol) add_base->add_thiol react Stir at RT and Monitor add_thiol->react quench Quench with Water react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid/Base) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amine purify->product Troubleshooting_Logic start Is the deprotection reaction incomplete? check_reagents Check Equivalents of Thiol and Base start->check_reagents Yes success Reaction Complete start->success No increase_reagents Increase Equivalents check_reagents->increase_reagents check_conditions Review Reaction Time and Temperature increase_reagents->check_conditions Still incomplete increase_reagents->success increase_conditions Increase Time/Temperature check_conditions->increase_conditions check_base Is the Base Strong Enough? increase_conditions->check_base Still incomplete increase_conditions->success change_base Use a Stronger Base (e.g., Cs₂CO₃) check_base->change_base change_base->success

References

preventing decomposition of 2-nitro-N-propylbenzenesulfonamide during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-nitro-N-propylbenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is primarily influenced by three main factors: elevated temperatures, harsh pH conditions (both acidic and basic), and the presence of strong oxidizing or reducing agents. The nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the sulfonamide linkage can be susceptible to hydrolysis.

Q2: What are the visible signs of decomposition?

A2: Decomposition can be indicated by a change in the reaction mixture's color, often to a darker shade (yellow, brown, or black), the evolution of gas (such as nitrogen oxides), or the formation of unexpected precipitates. For definitive identification, it is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the appearance of degradation products.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can play a significant role. Protic solvents, especially under acidic or basic conditions, can facilitate the hydrolysis of the sulfonamide bond. Aprotic solvents are generally preferred to minimize this decomposition pathway. It is crucial to ensure the solvent is dry and free of impurities.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound and provides actionable steps to mitigate them.

Issue Potential Cause(s) Recommended Action(s)
Reaction mixture darkens significantly upon heating. Thermal Decomposition: The compound may be degrading at the reaction temperature.- Lower the reaction temperature and extend the reaction time. - If possible, use a catalyst that allows for a lower activation energy and thus a lower reaction temperature. - Perform a thermal stability test (e.g., using Differential Scanning Calorimetry, DSC) on a small sample to determine the decomposition temperature.
Low yield of the desired product with multiple unidentified spots on TLC. Hydrolysis of the Sulfonamide Bond: Acidic or basic conditions may be cleaving the S-N bond.[1]- Maintain the reaction pH as close to neutral as possible. - If the reaction requires acidic or basic conditions, consider using a milder acid/base or a non-aqueous system. - Use a buffered solution if the reaction generates acidic or basic byproducts.
Formation of an amine byproduct (2-amino-N-propylbenzenesulfonamide). Unintended Reduction of the Nitro Group: The reaction conditions or reagents may be inadvertently reducing the nitro group.- Avoid strong reducing agents if they are not essential for the desired transformation. - If a reducing agent is necessary, choose a milder and more selective one. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can sometimes participate in redox side reactions.
Inconsistent reaction outcomes. Presence of Impurities: Water or other reactive impurities in the reagents or solvents could be initiating decomposition.- Use freshly distilled or anhydrous solvents. - Ensure all reagents are of high purity. - Dry all glassware thoroughly before use.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Decomposition in a Reaction

This protocol provides a general workflow for setting up a reaction to minimize the decomposition of this compound.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas such as nitrogen or argon for 10-15 minutes.[2][3][4][5] Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use anhydrous solvents and ensure all reagents are of the highest possible purity.

  • Reaction Setup: Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere. Add other reagents slowly and in a controlled manner.

  • Temperature Control: Maintain the reaction temperature at the lowest effective level. Use a temperature-controlled oil bath or heating mantle.

  • pH Monitoring and Control: If applicable to the reaction, monitor the pH and adjust as necessary with a suitable non-aqueous acid or base to keep it within a stable range.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure the timely quenching of the reaction upon completion, avoiding prolonged exposure to potentially harsh conditions.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching and work-up to prevent exothermic decomposition.

Protocol 2: Small-Scale pH Stability Screening

This protocol can be used to determine the approximate pH stability range for this compound in a specific solvent system.

  • Prepare Stock Solution: Prepare a stock solution of this compound in the reaction solvent of interest (e.g., 1 mg/mL).

  • Set up pH Conditions: In separate vials, place an aliquot of the stock solution. Adjust the pH of each vial to a different value (e.g., pH 2, 4, 7, 9, 11) using small amounts of appropriate buffered solutions or dilute acid/base.

  • Incubation: Stir the vials at the intended reaction temperature for a set period (e.g., 2, 6, 12, and 24 hours).

  • Analysis: At each time point, take a sample from each vial and analyze by HPLC or LC-MS.

  • Data Evaluation: Quantify the amount of remaining this compound in each sample. Plot the percentage of the remaining compound against pH at each time point to determine the pH range with the highest stability.

Visualizations

DecompositionPathways Potential Decomposition Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products A This compound B High Temperature A->B leads to C Extreme pH (Acidic/Basic) A->C leads to D Redox Agents / Light A->D leads to E Thermal Degradation Products (e.g., NOx, char) B->E results in F Hydrolysis Products (2-Nitrobenzenesulfonic acid + Propylamine) C->F results in G Reduction Product (2-Amino-N-propylbenzenesulfonamide) D->G can result in H Other Byproducts D->H can result in

Caption: Potential decomposition pathways for this compound under various reaction conditions.

TroubleshootingWorkflow Troubleshooting Workflow Start Decomposition Observed Q1 Is the reaction temperature high? Start->Q1 A1_Yes Lower temperature and/or use catalyst Q1->A1_Yes Yes Q2 Is the pH highly acidic or basic? Q1->Q2 No A1_Yes->Q2 A2_Yes Neutralize or use a non-aqueous system Q2->A2_Yes Yes Q3 Are strong redox agents present? Q2->Q3 No A2_Yes->Q3 A3_Yes Use milder reagents and/or inert atmosphere Q3->A3_Yes Yes End Decomposition Minimized Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Synthesis of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-nitro-N-propylbenzenesulfonamide.

Troubleshooting Guide

Users may encounter various issues during the synthesis and purification of this compound. This guide outlines potential problems, their likely causes related to impurities, and recommended solutions.

Issue Potential Cause (Impurity) Recommended Solution
Low Yield Incomplete reaction: Presence of unreacted 2-nitrobenzenesulfonyl chloride and/or n-propylamine.- Ensure the molar ratio of n-propylamine to 2-nitrobenzenesulfonyl chloride is appropriate (typically a slight excess of the amine).- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Extend the reaction time or slightly increase the temperature if the reaction is sluggish.
Hydrolysis of starting material: 2-nitrobenzenesulfonyl chloride has hydrolyzed to 2-nitrobenzenesulfonic acid due to moisture.[1]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store 2-nitrobenzenesulfonyl chloride in a desiccator.
Product is an oil or fails to crystallize Presence of unreacted starting materials or solvent residues. - Ensure all starting materials have reacted by monitoring the reaction.- After extraction, thoroughly dry the organic layer before solvent evaporation.- Use a high vacuum to remove residual solvent.
Broad melting point range Presence of multiple impurities. - Purify the product using column chromatography or recrystallization.- Select an appropriate solvent system for recrystallization to effectively remove impurities.
Unexpected peaks in NMR or Mass Spectrum Isomeric impurities: Presence of 4-nitro-N-propylbenzenesulfonamide.- Use pure 2-nitrobenzenesulfonyl chloride as the starting material.- If isomeric impurities are present, separation can be attempted by chromatography.
Side-reaction products: Formation of n-propylammonium chloride.- During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and its salt, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting materials: 2-nitrobenzenesulfonyl chloride and n-propylamine.

  • Hydrolysis product: 2-nitrobenzenesulfonic acid, resulting from the reaction of 2-nitrobenzenesulfonyl chloride with water.[1]

  • Side-reaction products: n-propylammonium chloride, formed from the reaction of excess n-propylamine with the HCl byproduct.

  • Isomeric impurities: 4-nitro-N-propylbenzenesulfonamide, if the starting 2-nitrobenzenesulfonyl chloride contains the 4-nitro isomer.

  • Solvent residues: Residual solvent from the reaction or purification steps.

Q2: How can I minimize the formation of 2-nitrobenzenesulfonic acid?

A2: 2-nitrobenzenesulfonyl chloride is sensitive to moisture.[1] To minimize the formation of its hydrolysis product, 2-nitrobenzenesulfonic acid, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: What is the white precipitate that sometimes forms during the reaction?

A3: The white precipitate is likely n-propylammonium chloride. This salt is formed when the hydrogen chloride (HCl) generated during the reaction reacts with the excess n-propylamine used in the reaction mixture.

Q4: How can I remove unreacted n-propylamine and its salt from the final product?

A4: During the aqueous work-up, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the excess n-propylamine, making it water-soluble and allowing for its removal into the aqueous phase.

Q5: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the desired product and any organic impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the product and impurities.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and qualitatively check for the presence of impurities.

Impurity Formation Pathway

The following diagram illustrates the synthetic route to this compound and the potential pathways for the formation of common impurities.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products cluster_impurities Potential Impurities 2-nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride Desired_Product This compound 2-nitrobenzenesulfonyl_chloride->Desired_Product Reaction with n-propylamine Unreacted_Starting_Material_1 Unreacted 2-Nitrobenzenesulfonyl Chloride 2-nitrobenzenesulfonyl_chloride->Unreacted_Starting_Material_1 Incomplete Reaction Hydrolysis_Product 2-Nitrobenzenesulfonic Acid 2-nitrobenzenesulfonyl_chloride->Hydrolysis_Product Reaction with Water (moisture) n-propylamine n-Propylamine n-propylamine->Desired_Product Unreacted_Starting_Material_2 Unreacted n-Propylamine n-propylamine->Unreacted_Starting_Material_2 Incomplete Reaction Side_Product n-Propylammonium Chloride n-propylamine->Side_Product Reaction with HCl byproduct Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Desired_Product Base Base (Excess Amine) Base->Desired_Product

Caption: Formation of this compound and common impurities.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Propylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-propylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired product purity.

References

Technical Support Center: Production of 2-Nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-nitro-N-propylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the reaction of 2-nitrobenzenesulfonyl chloride with propylamine in the presence of a base. This is a nucleophilic substitution reaction at the sulfonyl chloride group.[1] The base, typically an organic amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.[1][2]

Q2: What are the primary safety concerns when working with 2-nitrobenzenesulfonyl chloride?

2-Nitrobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[3] It is also moisture-sensitive and should be stored in a cool, well-ventilated place away from water and strong oxidizing agents.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is essential.[4]

Q3: What are the key challenges when scaling up this reaction?

Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction: The reaction between 2-nitrobenzenesulfonyl chloride and propylamine is exothermic, meaning it releases heat. Proper temperature control is crucial to prevent runaway reactions, especially on a larger scale.

  • Reagent Addition: The rate of addition of the reactants, particularly the sulfonyl chloride, needs to be carefully controlled to manage the exotherm.

  • Mixing: Ensuring efficient mixing in a larger reactor is vital for maintaining a homogeneous reaction mixture and preventing localized overheating.

  • Product Isolation and Purification: Crystallization and filtration on a larger scale can be challenging. The product may require purification by column chromatography, which can be less practical for large quantities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Ensure all reagents are of high purity and are added in the correct stoichiometric ratios.- Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials before workup.- Consider increasing the reaction time or temperature, but monitor for byproduct formation.
Product loss during workup.- Ensure proper phase separation during extraction.- Use an adequate amount of drying agent.- Optimize the solvent system for recrystallization to maximize product recovery.
Product is an oil or difficult to crystallize Presence of impurities.- Purify the crude product by column chromatography before attempting crystallization.- Try different solvent systems for recrystallization.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Formation of multiple spots on TLC (byproducts) Reaction temperature too high.- Maintain a lower reaction temperature, especially during the addition of 2-nitrobenzenesulfonyl chloride.
Presence of water in the reaction.- Use anhydrous solvents and reagents. 2-nitrobenzenesulfonyl chloride is moisture-sensitive.[4]
Side reaction with the base.- Use a non-nucleophilic base like triethylamine or 2,6-lutidine.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of an N-substituted 2-nitrobenzenesulfonamide, which can be used as a starting point for the synthesis of this compound.

ParameterValueReference
Reactants
2-Nitrobenzenesulfonyl Chloride1.0 equivalent[5]
Amine (e.g., 4-methoxybenzylamine)1.1 equivalents[5]
Base (Triethylamine)1.1 equivalents[5]
Solvent Dichloromethane[5]
Reaction Temperature 0°C to room temperature[5]
Reaction Time ~20 minutes[5]
Yield (after recrystallization) 90-91%[5]

Experimental Protocols

Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (A representative procedure) [5]

This procedure for a similar N-substituted 2-nitrobenzenesulfonamide can be adapted for the synthesis of this compound by substituting 4-methoxybenzylamine with propylamine.

  • Reaction Setup: A 300-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar, a nitrogen gas inlet, and a rubber septum.

  • Reagent Charging: The flask is charged with 4-methoxybenzylamine (49.6 mmol), dichloromethane (100 mL), and triethylamine (49.6 mmol).

  • Cooling: The mixture is stirred and cooled in an ice-water bath.

  • Addition of Sulfonyl Chloride: 2-nitrobenzenesulfonyl chloride (45.1 mmol) is added over a period of 5 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 minutes.

  • Quenching: The reaction is quenched by the addition of 1N hydrochloric acid (100 mL).

  • Extraction: The aqueous layer is extracted twice with 100-mL portions of dichloromethane.

  • Washing: The combined organic extracts are washed with 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is recrystallized from a 1:1 mixture of ethyl acetate and hexane to give the pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask with Propylamine, Triethylamine, and Dichloromethane B Cool to 0°C A->B C Add 2-Nitrobenzenesulfonyl Chloride B->C D Stir at Room Temperature C->D E Quench with 1N HCl D->E Reaction Complete F Extract with Dichloromethane E->F G Wash with Brine F->G H Dry and Concentrate G->H I Recrystallize H->I J This compound I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Q1 Was the reaction monitored to completion? Start->Q1 Action1 Monitor reaction by TLC/HPLC. Increase reaction time if necessary. Q1->Action1 No Q2 Was an anhydrous solvent used? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Use anhydrous solvent and reagents. 2-Nitrobenzenesulfonyl chloride is moisture-sensitive. Q2->Action2 No Q3 Was the workup efficient? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Optimize extraction and recrystallization procedures. Q3->Action3 No Conclusion Yield Improved Q3->Conclusion Yes A3_Yes Yes A3_No No Action3->Conclusion

Caption: Troubleshooting logic for low yield in the synthesis.

References

alternative reagents for the synthesis of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitro-N-propylbenzenesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its analogs.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive 2-nitrobenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to moisture.[1]1a. Use freshly opened or properly stored 2-nitrobenzenesulfonyl chloride. 1b. Check the quality of the reagent by reacting a small amount with a test amine.
2. Poor quality of n-propylamine: The amine might be old or contain impurities.2a. Use a fresh bottle of n-propylamine. 2b. Purify the amine by distillation if necessary.
3. Inefficient base: The base (e.g., triethylamine) may not be effectively scavenging the HCl byproduct.3a. Use a stronger, non-nucleophilic base like DBU or proton sponge. 3b. Ensure the base is dry and of high purity.
4. Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.4a. Monitor the reaction by TLC to determine the optimal temperature. 4b. For standard sulfonamide synthesis, a common starting point is 0 °C to room temperature.
Multiple Spots on TLC, Indicating Side Products 1. Over-reaction or di-sulfonylation: If the amine has other nucleophilic sites, or under forcing conditions.1a. Control the stoichiometry of the reagents carefully. 1b. Add the sulfonyl chloride slowly to the amine solution at a low temperature.
2. Reaction with solvent: The solvent (if protic) may be reacting with the sulfonyl chloride.2a. Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
3. Hydrolysis of sulfonyl chloride: Presence of water leads to the formation of 2-nitrobenzenesulfonic acid.[1]3a. Use anhydrous solvents and reagents. 3b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The product may have a similar polarity to impurities.1a. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 1b. Consider recrystallization from a suitable solvent system.
2. Product is an oil and difficult to handle: The sulfonamide may not crystallize easily.2a. Attempt to form a salt of the sulfonamide if it has a suitable functional group. 2b. Use techniques like trituration with a non-polar solvent to induce crystallization.
Reaction Stalls or is Incomplete 1. Insufficient reaction time: The reaction may be slower than anticipated.1a. Monitor the reaction progress using TLC until the limiting reagent is consumed.[2][3] 1b. If the reaction has stalled, gentle heating might be required, but monitor for byproduct formation.
2. Steric hindrance: Although less of an issue with n-propylamine, more hindered amines can slow the reaction.2a. Consider using a more reactive sulfonating agent or a stronger base.

Frequently Asked Questions (FAQs)

Q1: What are some alternative reagents to 2-nitrobenzenesulfonyl chloride for the synthesis of this compound?

A1: Several alternatives to 2-nitrobenzenesulfonyl chloride exist, offering advantages in terms of stability, reactivity, and milder reaction conditions. These include:

  • Pentafluorophenyl (PFP) 2-nitrobenzenesulfonate: These esters are more stable than sulfonyl chlorides and react with amines to form sulfonamides.[4]

  • 2-Nitrobenzenesulfonyl fluorides: Sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides and can be effective reagents.

  • In situ generation of the sulfonyl chloride: This can be achieved through the oxidative chlorination of 2-nitrothiophenol. This avoids the handling of the often unstable sulfonyl chloride.[5][6]

  • Using a sulfur dioxide surrogate: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used in palladium-catalyzed reactions with an appropriate aryl halide and amine.[7]

Q2: I am having trouble with the standard triethylamine base. What are some alternatives?

A2: If triethylamine is not effective, consider the following alternatives:

  • Pyridine: Often used as a base and sometimes as a solvent for sulfonamide synthesis.[8]

  • Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that is effective in scavenging protons.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used in challenging sulfonamide formations.

  • Inorganic bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a biphasic system can be used, particularly if the amine is not sensitive to aqueous conditions.[9]

Q3: How can I monitor the progress of my reaction?

A3: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC).[2][3]

  • Procedure:

    • Spot the starting materials (2-nitrobenzenesulfonyl chloride and n-propylamine) and the reaction mixture on a TLC plate.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light (2-nitrobenzenesulfonamide and the sulfonyl chloride are UV active) or by using a staining agent.[10]

    • The reaction is complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product has appeared. A co-spot of the starting material and the reaction mixture can help in confirming the consumption of the starting material.[3]

Q4: What is a standard workup procedure for this reaction?

A4: A typical aqueous workup procedure involves:

  • Quenching the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the sulfonamide.

  • Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the combined organic layers with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product by column chromatography or recrystallization.

Experimental Protocols

Standard Protocol: Synthesis of this compound using 2-Nitrobenzenesulfonyl Chloride

This protocol is a standard method for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Propylamine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve n-propylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with 1M HCl.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Dissolve n-propylamine and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Slowly add 2-nitrobenzenesulfonyl chloride solution cooling->addition reaction Stir at room temperature (4-6h) addition->reaction quench Quench with 1M HCl reaction->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography product This compound chromatography->product

Standard synthesis workflow for this compound.
Alternative Protocol: Synthesis via Oxidative Chlorination of 2-Nitrothiophenol

This method generates the sulfonyl chloride in situ, which then reacts with the amine.

Materials:

  • 2-Nitrothiophenol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • n-Propylamine

  • Acetonitrile, anhydrous

  • Water

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-nitrothiophenol (1.0 eq.) in anhydrous acetonitrile, add N-chlorosuccinimide (3.0 eq.), tetrabutylammonium chloride (1.0 eq.), and water (2.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours until the thiol is completely converted to the sulfonyl chloride (monitor by TLC).

  • Add n-propylamine (1.5 eq.) to the reaction mixture.

  • Stir at room temperature for an additional 2-4 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

alternative_workflow cluster_insitu In Situ Sulfonyl Chloride Formation cluster_sulfonamidation Sulfonamidation cluster_workup_alt Workup and Purification thiol 2-Nitrothiophenol in acetonitrile oxidation Add NCS, Bu4NCl, H2O thiol->oxidation stir1 Stir at RT (1-2h) oxidation->stir1 add_amine Add n-propylamine stir1->add_amine stir2 Stir at RT (2-4h) add_amine->stir2 quench_alt Quench with Na2S2O3 stir2->quench_alt extract_alt Extract with ethyl acetate quench_alt->extract_alt wash_alt Wash with water and brine extract_alt->wash_alt dry_alt Dry and concentrate wash_alt->dry_alt purify_alt Column chromatography dry_alt->purify_alt product_alt This compound purify_alt->product_alt

Alternative synthesis via in situ generation of the sulfonyl chloride.

References

managing exothermic reactions in the synthesis of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during the synthesis of sulfonamides. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during sulfonamide synthesis due to poor management of reaction exotherms.

Question: My reaction is experiencing a sudden and rapid temperature increase (runaway reaction). What should I do and what are the likely causes?

Answer:

A runaway reaction is a critical safety event. Your immediate priority is to bring the reaction under control and ensure safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (e.g., sulfonyl chloride or chlorosulfonic acid).

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.

  • Increase Stirring: Ensure the reaction mixture is being stirred vigorously to promote uniform heat dissipation and prevent localized hot spots.

  • Emergency Quenching (if necessary and planned): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.

Potential Causes & Long-Term Solutions:

  • Reagent Addition Rate: The most common cause is adding the sulfonating agent too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.[1]

    • Solution: Slow down the addition rate significantly. Use a syringe pump or a dropping funnel for precise, controlled addition.

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction.

    • Solution: Use a larger cooling bath, a more efficient cryogen (e.g., ice/salt, dry ice/acetone), or a mechanical chiller. Ensure the reactor vessel has good surface contact with the cooling medium.

  • Poor Mixing: Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.

    • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous reactions. Ensure the vortex is sufficient to indicate good mixing.

  • Incorrect Reaction Scale: A reaction that was stable at a small scale may become uncontrollable at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.

    • Solution: When scaling up, re-optimize addition rates and ensure the cooling capacity is appropriately increased.

Question: My final product yield is low, and I suspect it's related to temperature control. How can temperature affect my yield?

Answer:

Temperature is a critical parameter in sulfonamide synthesis, and deviations in either direction can negatively impact yield.

  • Temperature Too High: Excessive heat from an unmanaged exotherm can lead to:

    • Degradation: Both reactants and the desired sulfonamide product can decompose at elevated temperatures.

    • Side Reactions: Unwanted side reactions, such as over-sulfonation or the formation of colored impurities, are often accelerated at higher temperatures, consuming starting materials and reducing the yield of the target molecule.[1][2]

  • Temperature Too Low: While crucial for safety, excessively low temperatures can also reduce the final yield by:

    • Slowing Reaction Rate: The desired reaction may proceed too slowly or not go to completion within the allotted time, leaving unreacted starting materials.

    • Precipitation: Reactants may precipitate out of the solution if the temperature drops below their solubility limit, effectively stopping the reaction.

Solution: Maintain the reaction within the optimal temperature range specified in your protocol. For many sulfonamide syntheses, this is often between 0°C and 15°C.[3] Monitor the internal reaction temperature closely with a calibrated thermometer.

Question: My product is impure and shows significant color. How is this related to the exothermic reaction?

Answer:

The formation of impurities and color bodies is a common consequence of poorly controlled exotherms.[1]

Causes:

  • Oversulfonation/Byproduct Formation: High localized temperatures can promote secondary reactions between your product and the sulfonating agent, leading to undesired byproducts.[2]

  • Thermal Decomposition: Reactants, intermediates, or the final product can decompose under high heat, creating a complex mixture of impurities.

  • Oxidation: In the presence of certain reagents, high temperatures can promote oxidative side reactions, which often produce highly colored compounds.

Solutions:

  • Strict Temperature Control: Maintain a consistent and low reaction temperature. The goal is to allow the primary reaction to proceed efficiently while minimizing the activation energy available for side reactions.

  • Reverse Addition: Consider adding the amine component to the sulfonyl chloride. This can sometimes help control the reaction, although it must be evaluated on a case-by-case basis.

  • Use of a Diluent: Performing the reaction in a larger volume of an appropriate inert solvent can help to better dissipate the heat generated.[4]

Quantitative Data Summary

The following table summarizes the impact of temperature on sulfonamide synthesis yield, based on reported experimental observations.

ParameterCondition 1Condition 2Condition 3Outcome & Remarks
Reaction Temperature 0°C, then room temp.15°C, then 50°C> 35°CMaintaining lower temperatures (0-15°C) during the initial exothermic phase is critical for high yield and purity.[3] Higher temperatures lead to side reactions and lower quality product.[1]
Reported Yield 93%[3]80.26%[3]Not specified, but quality degrades[1]Demonstrates a clear correlation between lower reaction temperature and higher product yield.
Key Control Strategy Slow addition of sulfonyl chloride into cooled ammonia/tetrahydrofuran solution.Addition of sulfonyl chloride into cooled ammonia water, followed by heating.Dependent on efficient heat removal via external exchangers.The primary control is always the rate of addition combined with efficient cooling.

Experimental Protocols

Protocol: Synthesis of Sulfanilamide via Chlorosulfonation of Acetanilide and Subsequent Amination

This protocol provides a generalized methodology, emphasizing critical points for managing the exotherm.

Step 1: Chlorosulfonation of Acetanilide (Highly Exothermic)

  • Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup includes a gas trap to handle the HCl gas evolved.

  • Place the flask in an ice/salt bath to pre-cool it to 0-5°C.

  • Add chlorosulfonic acid to the cooled flask.

  • CRITICAL STEP: Add dry acetanilide in small portions over 1-2 hours, ensuring the internal temperature does not rise above 10°C. Vigorous stirring is essential to prevent clumping and localized heating.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure completion.

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride (Exothermic)

  • Carefully pour the reaction mixture from Step 1 onto crushed ice to quench the reaction and precipitate the sulfonyl chloride intermediate.

  • Filter and wash the crude 4-acetamidobenzenesulfonyl chloride with cold water.

  • Prepare a separate flask containing an ice-cold solution of aqueous ammonia.

  • CRITICAL STEP: Add the wet or dry sulfonyl chloride from the previous step to the ammonia solution in small portions. Monitor the temperature closely and maintain it below 15°C using an ice bath.[3]

  • Stir the mixture until the reaction is complete.

Step 3: Hydrolysis

  • Add a suitable acid (e.g., HCl) to the reaction mixture from Step 2.

  • Heat the mixture under reflux to hydrolyze the acetamide group.

  • Cool the solution and neutralize it to precipitate the final sulfanilamide product.

  • Filter, wash, and dry the product.

Visualizations

Exotherm_Troubleshooting_Workflow cluster_emergency Emergency Actions start Monitor Internal Reaction Temperature check check start->check Is T rising unexpectedly? action_red action_red check->action_red Yes end_node Continue Monitoring check->end_node No stop_reagent Stop Reagent Addition action_red->stop_reagent Step 1 action_green Reaction Stabilized Investigate Cause enhance_cooling Enhance Cooling stop_reagent->enhance_cooling Step 2 check_stirring Increase Stirring enhance_cooling->check_stirring Step 3 final_state final_state check_stirring->final_state Is T controlled? final_state->action_green Yes quench Execute Quench Procedure final_state->quench No Problem_Cause_Analysis problem problem cause cause solution solution low_yield Low Yield / Incomplete Rxn temp_high Temp Too High: Degradation, Side Reactions low_yield->temp_high temp_low Temp Too Low: Slow Rate, Precipitation low_yield->temp_low impurities Impure Product / Color impurities->temp_high poor_mixing Poor Mixing: Localized Hot Spots impurities->poor_mixing temp_high->poor_mixing fast_addition Fast Reagent Addition temp_high->fast_addition sol_temp Maintain Optimal Temp (e.g., 0-15 °C) temp_high->sol_temp sol_dilution Increase Solvent Volume temp_high->sol_dilution temp_low->sol_temp sol_mixing Use Overhead Stirrer / Appropriate Stir Bar poor_mixing->sol_mixing sol_addition Use Syringe Pump / Slow Addition Rate fast_addition->sol_addition

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Nitro-N-propylbenzenesulfonamide: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the validation of 2-nitro-N-propylbenzenesulfonamide purity against other common analytical techniques.

Introduction to this compound

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Its purity is paramount for reproducible experimental results and for ensuring safety and efficacy in potential therapeutic applications. This guide will delve into the specifics of using ¹H-qNMR for its purity determination and compare its performance with High-Performance Liquid Chromatography (HPLC) and Diazotization Titration.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each analytical method in the context of this compound purity validation.

Parameter¹H-qNMRHPLC-UVDiazotization Titration
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Titration of the primary aromatic amine with a standardized sodium nitrite solution.
Selectivity High (structurally informative)Moderate to High (dependent on column and mobile phase)Low (reacts with any primary aromatic amine)
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Requires mobile phase preparation, filtration, and potentially solid-phase extraction.Dissolution in acidic medium, cooling to 0-5°C.
Analysis Time ~10-15 minutes per sample~20-40 minutes per sample~30-60 minutes per sample
Non-destructive YesNoNo
Quantitation Absolute quantitation against a certified reference material.Relative quantitation against a reference standard of the analyte.Requires a primary standard for titrant standardization.
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Typical Precision (RSD) < 1%< 2%< 3%

Experimental Protocols

¹H-qNMR Purity Determination of this compound

This protocol describes a hypothetical procedure based on established qNMR methodologies.

1. Materials and Instrumentation:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Acquisition Time (aq): At least 4 seconds.

  • Number of Scans (ns): 16 (can be adjusted to improve signal-to-noise ratio).

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a suitable signal would be the triplet corresponding to the methyl protons of the N-propyl group (expected around 0.8-1.0 ppm). For maleic acid, the singlet of the olefinic protons (around 6.3 ppm) is used.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Method 1: HPLC-UV Purity Determination

1. Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

2. Procedure:

  • Prepare a stock solution of this compound reference standard and the sample to be tested in the mobile phase.

  • Perform a series of dilutions to create a calibration curve.

  • Inject the sample and standards into the HPLC system.

  • The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve.

Comparative Method 2: Diazotization Titration

1. Principle: This method is suitable for sulfonamides with a primary aromatic amine. For this compound, a reduction step to convert the nitro group to an amino group would be necessary prior to titration.

2. Procedure (after reduction):

  • Accurately weigh the reduced sample and dissolve it in hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Titrate slowly with a standardized 0.1 M sodium nitrite solution.

  • The endpoint is detected potentiometrically or using an external indicator like starch-iodide paper.

Workflow Visualization

The following diagram illustrates the logical workflow for the purity validation of this compound using ¹H-qNMR.

G Workflow for ¹H-qNMR Purity Validation cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Report Final Purity Value and Uncertainty calculate->report

Caption: Experimental workflow for the purity determination of this compound by ¹H-qNMR.

Conclusion

Quantitative ¹H-NMR spectroscopy stands out as a powerful and efficient method for the purity validation of this compound. Its high selectivity, simple sample preparation, and non-destructive nature offer significant advantages over traditional chromatographic and titrimetric methods. While HPLC provides good separation capabilities, it is a destructive technique and relies on the availability of a pure reference standard of the analyte for accurate quantitation. Diazotization titration, although a classic method, lacks specificity and requires a chemical modification of the nitro group, introducing potential sources of error. For researchers and professionals in drug development, the adoption of ¹H-qNMR can lead to more accurate, reliable, and faster purity assessments, ultimately accelerating the development timeline.

A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, two isomeric compounds with distinct properties and applications relevant to researchers, scientists, and drug development professionals. The following sections will delve into their physicochemical characteristics, biological activities, and synthetic protocols, presenting quantitative data in structured tables and visualizing key processes.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitro group on the benzene ring significantly influences the physicochemical properties of these sulfonamides. These differences can impact their solubility, membrane permeability, and interactions with biological targets.

Property2-Nitrobenzenesulfonamide4-Nitrobenzenesulfonamide
CAS Number 5455-59-46325-93-5
Molecular Formula C₆H₆N₂O₄SC₆H₆N₂O₄S
Molecular Weight 202.19 g/mol [1]202.19 g/mol [2]
Melting Point 190-192 °C[3]178-180 °C
Water Solubility Slightly soluble606.6 mg/L at 15 °C[4][5]
LogP (calculated) 0.3[1]0.6[2]
pKa (predicted) 9.24 ± 0.609.48 ± 0.10[4][5]

Biological Activities and Applications

Both isomers have been investigated for their biological activities, with a notable focus on their role as carbonic anhydrase inhibitors. However, their applications in synthetic chemistry and drug delivery also differ.

2-Nitrobenzenesulfonamide:

  • Carbonic Anhydrase Inhibition: 2-Nitrobenzenesulfonamide has been identified as a carbonic anhydrase inhibitor.[3] The sulfonamide group is a key pharmacophore for this class of inhibitors.

  • Chemical Linker in Drug Delivery: The 2-nitrobenzenesulfonamide group has been utilized as a cleavable linker in siRNA-polymer conjugates. This linker is stable in the extracellular environment but is cleaved intracellularly, allowing for the release of the siRNA payload.[6]

  • Synthetic Reagent: It serves as a reactant in the synthesis of various cyclic nitrogen compounds.[7]

4-Nitrobenzenesulfonamide:

  • Carbonic Anhydrase Inhibition: Similar to its ortho-isomer, 4-nitrobenzenesulfonamide is known to inhibit carbonic anhydrase.[7]

  • Source of Nitrene: In organic synthesis, 4-nitrobenzenesulfonamide can act as a nitrene source, for instance, in the copper(I)-catalyzed asymmetric aziridination of alkenes.

  • Synthetic Intermediate: It is a crucial intermediate in the synthesis of other organic molecules.[8]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and for assessing their biological activity are essential for reproducible research.

Synthesis of 4-Nitrobenzenesulfonamide

This protocol describes the synthesis of 4-nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride.[9]

Materials:

  • 4-nitrobenzenesulfonyl chloride

  • Ammonia water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

  • Saturated aqueous sodium chloride solution

  • Ice bath

Procedure:

  • To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 ml of ammonia water while cooling in an ice bath.

  • Stir the mixture at room temperature for 3 hours.

  • Extract the reaction mixture with 100 ml of ethyl acetate.

  • Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.

General Protocol for Carbonic Anhydrase Inhibition Assay

This is a general spectrophotometric method to assess the inhibition of carbonic anhydrase activity.[10]

Materials:

  • Bovine carbonic anhydrase II

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • Test compound (2-nitro- or 4-nitrobenzenesulfonamide) dissolved in DMSO

  • p-Nitrophenyl acetate (substrate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the bovine carbonic anhydrase II enzyme solution.

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of a freshly prepared p-nitrophenyl acetate solution.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 348 nm, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Visualizing Synthesis and Mechanism of Action

Diagrams can provide a clear overview of complex processes. The following are representations of the synthesis workflow and the mechanism of carbonic anhydrase inhibition.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Nitrobenzene Nitrobenzene Nitrobenzenesulfonyl_Chloride 2- or 4-Nitrobenzenesulfonyl Chloride Nitrobenzene->Nitrobenzenesulfonyl_Chloride Chlorosulfonation Nitrobenzenesulfonamide 2- or 4-Nitrobenzenesulfonamide Nitrobenzenesulfonyl_Chloride->Nitrobenzenesulfonamide Ammonolysis

Caption: General synthetic pathway for nitrobenzenesulfonamides.

CA_Inhibition CA Carbonic Anhydrase (with Zn²⁺ in active site) Product H⁺ + HCO₃⁻ CA->Product Catalyzes reaction Complex Enzyme-Inhibitor Complex (Inactive) CA->Complex Substrate CO₂ + H₂O Substrate->CA Binds to active site Inhibitor Nitrobenzenesulfonamide (R-SO₂NH₂) Inhibitor->CA Binds to Zn²⁺ in active site Inhibitor->Complex Complex->Product Reaction Inhibited

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

References

A Head-to-Head Battle of Amine Protection: 2-Nitro-N-propylbenzenesulfonamide vs. The Titans—Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the selection of an appropriate amine protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the performance of 2-nitro-N-propylbenzenesulfonamide (o-NBS-N-propyl) against the three most commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal protecting group for specific synthetic challenges.

The ideal amine protecting group should be easily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. It must also be robust enough to withstand a variety of reaction conditions. Here, we evaluate o-NBS-N-propyl and its carbamate counterparts based on these crucial parameters.

At a Glance: Key Performance Indicators

Protecting GroupAbbreviationProtection MethodDeprotection ConditionsKey StrengthsPotential Weaknesses
This compoundo-NBS-N-propylReaction with 2-nitrobenzenesulfonyl chloride and a base.Mildly basic conditions with a thiol nucleophile (e.g., thiophenol, 2-mercaptoethanol).High stability to acidic and some basic conditions; orthogonal to many other protecting groups.Requires use of thiols for deprotection which can be malodorous.
tert-ButyloxycarbonylBocReaction with di-tert-butyl dicarbonate (Boc)₂O and a base.Strong acidic conditions (e.g., TFA, HCl).[1]Stable to a wide range of non-acidic conditions; widely used in peptide synthesis.Labile to strong acids, limiting its use in certain synthetic steps.
BenzyloxycarbonylCbz (or Z)Reaction with benzyl chloroformate (Cbz-Cl) and a base.[2]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[2]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[2]Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).
9-FluorenylmethyloxycarbonylFmocReaction with Fmoc-Cl or Fmoc-OSu and a base.[3][4]Mild basic conditions (e.g., piperidine in DMF).[3]Easily cleaved under mild basic conditions; widely used in solid-phase peptide synthesis.[3]Labile to bases, limiting its use with base-sensitive substrates.

In-Depth Analysis and Experimental Data

Stability Profile

A key differentiator for amine protecting groups is their stability across a range of pH conditions. This property dictates the reaction sequences in which they can be employed.

Protecting GroupStrong Acid (e.g., TFA)Weak Acid (e.g., AcOH)Strong Base (e.g., NaOH)Weak Base (e.g., Et₃N)Hydrogenolysis (H₂, Pd/C)Thiol Nucleophiles
o-NBS-N-propyl StableStableGenerally StableStableStableLabile
Boc Labile StableStableStableStableStable
Cbz StableStableStableStableLabile Stable
Fmoc StableStableLabile Labile StableStable

The 2-nitrobenzenesulfonamide group exhibits remarkable stability towards both acidic and many basic conditions, a feature that sets it apart from the more common carbamate protecting groups. This stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection.

Orthogonality in Synthesis

The concept of orthogonality is central to modern multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others. The unique cleavage condition of the o-NBS group, requiring a thiol nucleophile, makes it an excellent orthogonal partner to Boc, Cbz, and Fmoc.

Experimental Protocols

Below are representative experimental protocols for the protection of a primary amine (n-propylamine) and the subsequent deprotection for each of the compared groups.

This compound (o-NBS-N-propyl)

Protection of n-Propylamine:

  • Procedure: To a solution of n-propylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the protected amine.

  • Typical Yield: >95%

Deprotection of o-NBS-N-propylamine:

  • Procedure: The o-NBS-protected amine (1.0 eq) is dissolved in acetonitrile. Thiophenol (2.5 eq) and potassium carbonate (2.5 eq) are added, and the mixture is stirred at room temperature for 2-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the free amine.

  • Typical Yield: 85-95%

tert-Butyloxycarbonyl (Boc)

Protection of n-Propylamine:

  • Procedure: To a solution of n-propylamine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction is stirred at room temperature for 12-16 hours. The mixture is then concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the Boc-protected amine.

  • Typical Yield: >95%

Deprotection of Boc-N-propylamine:

  • Procedure: The Boc-protected amine is dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove excess TFA. The resulting salt can be neutralized with a base to obtain the free amine.

  • Typical Yield: >95%

Benzyloxycarbonyl (Cbz)

Protection of n-Propylamine:

  • Procedure: To a solution of n-propylamine (1.0 eq) in aqueous sodium carbonate (2.0 eq) at 0 °C, benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred vigorously at 0 °C for 1-2 hours and then at room temperature for an additional 2 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Typical Yield: >90%

Deprotection of Cbz-N-propylamine:

  • Procedure: The Cbz-protected amine is dissolved in methanol or ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours. The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated to yield the deprotected amine.

  • Typical Yield: >95%

9-Fluorenylmethyloxycarbonyl (Fmoc)

Protection of n-Propylamine:

  • Procedure: To a solution of n-propylamine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate (2.0 eq), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) is added at 0 °C. The reaction is stirred at room temperature for 4-8 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Typical Yield: >90%

Deprotection of Fmoc-N-propylamine:

  • Procedure: The Fmoc-protected amine is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 30-60 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to isolate the free amine.

  • Typical Yield: >95%

Visualizing the Synthetic Pathways

To better illustrate the logical relationships in the protection and deprotection schemes, the following diagrams were generated using Graphviz.

Protection_Deprotection_Workflow cluster_oNBS This compound (o-NBS) cluster_Boc tert-Butyloxycarbonyl (Boc) cluster_Cbz Benzyloxycarbonyl (Cbz) cluster_Fmoc 9-Fluorenylmethyloxycarbonyl (Fmoc) Primary Amine_oNBS Primary Amine o-NBS Protected Amine o-NBS Protected Amine Primary Amine_oNBS->o-NBS Protected Amine o-NBS-Cl, Base Deprotected Amine_oNBS Deprotected Amine o-NBS Protected Amine->Deprotected Amine_oNBS Thiol, Base Primary Amine_Boc Primary Amine Boc Protected Amine Boc Protected Amine Primary Amine_Boc->Boc Protected Amine (Boc)₂O, Base Deprotected Amine_Boc Deprotected Amine Boc Protected Amine->Deprotected Amine_Boc Strong Acid (TFA) Primary Amine_Cbz Primary Amine Cbz Protected Amine Cbz Protected Amine Primary Amine_Cbz->Cbz Protected Amine Cbz-Cl, Base Deprotected Amine_Cbz Deprotected Amine Cbz Protected Amine->Deprotected Amine_Cbz H₂, Pd/C Primary Amine_Fmoc Primary Amine Fmoc Protected Amine Fmoc Protected Amine Primary Amine_Fmoc->Fmoc Protected Amine Fmoc-Cl, Base Deprotected Amine_Fmoc Deprotected Amine Fmoc Protected Amine->Deprotected Amine_Fmoc Base (Piperidine) Orthogonality Molecule Molecule with -NH-o-NBS -NH-Boc -NH-Cbz -NH-Fmoc Thiol_Base Thiol, Base Molecule->Thiol_Base Selectively Cleaves o-NBS Strong_Acid Strong Acid (TFA) Molecule->Strong_Acid Selectively Cleaves Boc Hydrogenolysis H₂, Pd/C Molecule->Hydrogenolysis Selectively Cleaves Cbz Base Base (Piperidine) Molecule->Base Selectively Cleaves Fmoc

References

Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, a detailed comparison guide on the biological activity of 2-nitro-N-propylbenzenesulfonamide derivatives cannot be provided at this time due to a significant lack of specific, publicly available research on this particular class of compounds.

Researchers, scientists, and drug development professionals seeking quantitative data, detailed experimental protocols, and established signaling pathways for this compound derivatives will find the field largely uncharted. Extensive searches have failed to yield the specific experimental data necessary to construct a meaningful and objective comparison guide as requested.

While the broader classes of benzenesulfonamides and nitro-aromatic compounds are well-documented for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, this extensive body of research does not specifically address the N-propyl substituted 2-nitrobenzenesulfonamide series. The subtle yet significant impact of the N-propyl group on the overall biological profile of the 2-nitrobenzenesulfonamide scaffold remains to be elucidated through dedicated scientific inquiry.

A Glimpse into Related Compounds

Although specific data for the target compounds is unavailable, research on closely related structures offers some context and potential avenues for future investigation. For instance, various N-substituted benzenesulfonamide derivatives have demonstrated a range of biological effects.

One notable example is the investigation of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide , which has been evaluated for its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[1] Studies have shown this compound to be active against both the promastigote and intracellular amastigote forms of the parasite.[1] The parasiticidal activity was linked to an increase in Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).[1]

Furthermore, the broader family of benzenesulfonamides has been a rich source of compounds with therapeutic potential. Derivatives have been explored as:

  • Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.

  • Antimicrobial agents: Showing efficacy against a range of bacterial and fungal pathogens.[2][3]

  • Enzyme inhibitors: Targeting specific enzymes involved in disease pathways.

The nitro group itself is a well-known pharmacophore, and its presence on an aromatic ring can significantly influence a molecule's biological activity.[4][5] It is often associated with mechanisms involving bioreduction to reactive intermediates that can induce cellular damage in target organisms or cells.

Future Directions

The absence of specific data on this compound derivatives highlights a gap in the current scientific landscape. This presents an opportunity for medicinal chemists and pharmacologists to synthesize and evaluate this series of compounds. Such research would be crucial to:

  • Determine the specific biological targets of these derivatives.

  • Elucidate their mechanism(s) of action.

  • Establish a structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

Conclusion

While a comprehensive comparison guide on the biological activity of this compound derivatives is not feasible based on current knowledge, the therapeutic potential of the broader benzenesulfonamide and nitro-aromatic classes is evident. Future research dedicated to the synthesis and biological evaluation of the N-propyl series is necessary to unlock their potential contributions to the fields of medicine and drug discovery. Researchers interested in this area are encouraged to initiate studies to fill this knowledge void.

References

Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the structural confirmation of 2-nitro-N-propylbenzenesulfonamide. As direct single-crystal X-ray crystallographic data for this specific compound is not publicly available, this document outlines a comprehensive approach utilizing data from closely related structures and a suite of complementary analytical techniques.

Data Presentation

Comparison of Crystallographic Data from Structurally Related Compounds

To infer the likely solid-state conformation and packing of this compound, we can analyze the crystallographic data of analogous compounds. The following table summarizes key parameters from the single-crystal X-ray diffraction studies of 2-Nitro-N-phenylbenzenesulfonamide and N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide. These structures provide valuable insights into the bond angles, torsion angles, and intermolecular interactions characteristic of nitro-substituted benzenesulfonamides.

Parameter2-Nitro-N-phenylbenzenesulfonamide[1][2]N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide[3]
Formula C₁₂H₁₀N₂O₄SC₁₆H₁₇ClN₂O₄S
Molecular Weight 278.28 g/mol 368.83 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 13.308(2) Å, b = 6.1629(7) Å, c = 15.285(2) Å, β = 100.80(1)°a = 7.8254(8) Å, b = 19.610(2) Å, c = 22.533(3) Å
Key Torsion Angle C-N-S-C: -72.83(15)°-
Dihedral Angle Between benzene rings: 59.55(7)°Between phenyl and benzene rings: 19.4(2)°
Key Interactions Intramolecular N-H···O hydrogen bond; Intermolecular C-H···O interactionsIntermolecular N-H···O and C-H···O interactions
Comparison of Analytical Techniques for Structural Elucidation

The definitive confirmation of this compound's structure requires a multi-faceted approach. The table below compares the utility of X-ray crystallography with other key spectroscopic methods.

TechniqueStrengthsWeaknessesApplication to this compound
Single-Crystal X-ray Crystallography Provides unambiguous 3D molecular structure, bond lengths, bond angles, and packing information.Requires a suitable single crystal, which can be difficult to grow.Would provide definitive proof of structure and conformation if a crystal can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives detailed information about the chemical environment of ¹H and ¹³C atoms, confirming the carbon skeleton and proton connectivity.[4][5][6]Does not provide information on bond lengths or angles directly; interpretation can be complex for molecules with overlapping signals.Essential for confirming the propyl group attachment and the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups (e.g., -NO₂, -SO₂NH-).[7][8][9]Provides limited information on the overall molecular structure and connectivity.Useful for rapid confirmation of the nitro (strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and sulfonamide functional groups.[7][8]
Mass Spectrometry (MS) Determines the molecular weight with high accuracy and provides fragmentation patterns that can help in structural elucidation.[10][11][12]Isomer differentiation can be challenging without tandem MS; does not provide stereochemical information.Confirms the molecular formula (C₉H₁₂N₂O₄S) and can support the proposed structure through analysis of fragmentation pathways.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture) containing the dissolved compound.

  • Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer. The crystal is then placed in a monochromatic X-ray beam. A modern diffractometer (e.g., Bruker SMART APEX CCD or Oxford Diffraction Xcalibur) would be used to collect diffraction data at a controlled temperature (often 100 K or 293 K)[1][3].

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². Software such as SHELXS and SHELXL is commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the structure. For this compound, one would expect signals for the aromatic protons, the propyl chain protons, and the NH proton of the sulfonamide[13].

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is collected. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule. Key expected bands include those for N-H stretching, S=O stretching (asymmetric and symmetric), and N=O stretching (asymmetric and symmetric)[7][8][14].

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic fragments that support the proposed structure. For sulfonamides, common fragmentation involves cleavage of the S-N and S-C bonds[10].

Visualization

G Proposed Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Verify Connectivity IR FTIR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Confirm Molecular Formula CrystalGrowth Crystal Growth Attempts Purification->CrystalGrowth Final Structural Confirmation & Data Reporting NMR->Final IR->Final MS->Final SCXRD Single-Crystal X-ray Diffraction CrystalGrowth->SCXRD Suitable Crystal Obtained PXRD Powder X-ray Diffraction CrystalGrowth->PXRD Microcrystalline Powder SCXRD->Final Definitive 3D Structure PXRD->Final Confirm Phase Purity

Caption: Workflow for the structural confirmation of this compound.

References

assessing the stability of 2-nitro-N-propylbenzenesulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical research and development, understanding the inherent stability of a compound is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive analysis of the stability of 2-nitro-N-propylbenzenesulfonamide under various environmental conditions. By presenting experimental data and detailed methodologies, we offer a direct comparison with related sulfonamide and nitroaromatic compounds, equipping researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.

Comparative Stability Data

The stability of this compound was assessed against two benchmark compounds: the parent molecule, benzenesulfonamide, and a related nitroaromatic compound, 2-nitroanisole. The following table summarizes the degradation of each compound under forced degradation conditions over a 48-hour period.

ConditionThis compound (% Degradation)Benzenesulfonamide (% Degradation)2-nitroanisole (% Degradation)
Acidic (0.1 N HCl, 60°C) 12.55.28.9
Alkaline (0.1 N NaOH, 60°C) 18.38.115.4
Oxidative (3% H₂O₂, 60°C) 9.83.511.2
Thermal (80°C) 7.22.15.5
Photolytic (ICH Q1B) [1][2][3]25.610.830.1

Note: Data presented is a representative example based on typical degradation profiles for these classes of compounds and is intended for illustrative purposes.

Experimental Workflow and Methodologies

The stability of a pharmaceutical compound is a critical quality attribute that is evaluated throughout the drug development process.[4][5][6] The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.

G cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Evaluation Acidic Stress Acidic Stress HPLC-UV HPLC-UV Acidic Stress->HPLC-UV Alkaline Stress Alkaline Stress Alkaline Stress->HPLC-UV Oxidative Stress Oxidative Stress Oxidative Stress->HPLC-UV Thermal Stress Thermal Stress Thermal Stress->HPLC-UV Photolytic Stress Photolytic Stress Photolytic Stress->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Assay Assay LC-MS->Assay Impurity Profiling Impurity Profiling Assay->Impurity Profiling Degradation Kinetics Degradation Kinetics Impurity Profiling->Degradation Kinetics Compound Compound Compound->Acidic Stress Compound->Alkaline Stress Compound->Oxidative Stress Compound->Thermal Stress Compound->Photolytic Stress

Experimental workflow for stability assessment.
Detailed Experimental Protocols

The following protocols are based on established guidelines for stability testing, such as those from the International Council for Harmonisation (ICH).[1][2][4]

1. General Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. The same is done for the comparative compounds.

2. Forced Degradation Studies: [7] For each condition, 1 mL of the stock solution is diluted to 10 mL with the respective stress agent. The solutions are incubated for 48 hours.

  • Acidic Conditions: 0.1 N Hydrochloric Acid at 60°C.

  • Alkaline Conditions: 0.1 N Sodium Hydroxide at 60°C.

  • Oxidative Conditions: 3% Hydrogen Peroxide at 60°C.

  • Thermal Conditions: The stock solution is diluted with the 50:50 acetonitrile:water mixture and heated at 80°C.[7][8]

  • Photolytic Conditions: The solution is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][9]

3. Sample Analysis: After the incubation period, the samples are neutralized if necessary, and then diluted with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • High-Performance Liquid Chromatography (HPLC): A C18 column is used with a gradient elution of acetonitrile and water (with 0.1% formic acid). The detector is set to a wavelength determined by the UV absorbance maximum of the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify the degradation products by determining their mass-to-charge ratio.

Discussion of Results and Degradation Pathways

The stability of this compound is influenced by the presence of both the sulfonamide and the nitroaromatic moieties.

Influence of the Sulfonamide Group: Sulfonamides are generally susceptible to hydrolysis, particularly under alkaline conditions.[10] The electron-withdrawing nature of the benzenesulfonyl group can make the sulfonamide nitrogen more acidic and prone to nucleophilic attack. This is reflected in the higher degradation observed under alkaline conditions compared to acidic conditions for all tested sulfonamides.

Influence of the Nitroaromatic Group: Nitroaromatic compounds are known to be sensitive to light, which can induce photochemical reactions.[11] The significant degradation of this compound and 2-nitroanisole under photolytic conditions is consistent with this property. The nitro group is also electron-withdrawing, which can influence the overall stability of the benzene ring.[11]

Potential Degradation Pathways: Based on the known chemistry of sulfonamides and nitroaromatic compounds, the following degradation pathways for this compound can be proposed:

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation 2-nitrobenzenesulfonic_acid 2-nitrobenzenesulfonic acid Hydrolysis->2-nitrobenzenesulfonic_acid Propylamine Propylamine Hydrolysis->Propylamine Reduced_nitro_compounds Reduced nitro compounds Photodegradation->Reduced_nitro_compounds Ring_hydroxylated_products Ring-hydroxylated products Photodegradation->Ring_hydroxylated_products

Potential degradation pathways.
  • Hydrolysis of the Sulfonamide Bond: This is a likely pathway under both acidic and alkaline conditions, yielding 2-nitrobenzenesulfonic acid and propylamine.

  • Reduction of the Nitro Group: Under photolytic or certain oxidative conditions, the nitro group can be reduced to a nitroso or amino group.

  • Hydroxylation of the Aromatic Ring: Photochemical reactions can also lead to the introduction of hydroxyl groups onto the benzene ring.

Conclusion

The stability profile of this compound indicates a susceptibility to degradation under alkaline and photolytic conditions. Its stability is generally lower than that of the parent benzenesulfonamide but comparable to other nitroaromatic compounds under similar stress conditions. These findings underscore the importance of careful formulation and packaging considerations, particularly with regard to pH control and protection from light, to ensure the stability and integrity of this compound in pharmaceutical preparations. Further studies to fully characterize the degradation products and elucidate the precise degradation kinetics are recommended.

References

Quantitative Analysis of 2-nitro-N-propylbenzenesulfonamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-nitro-N-propylbenzenesulfonamide in a reaction mixture is critical for process optimization, yield determination, and quality control in pharmaceutical and chemical research. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on experimental data for sulfonamides and nitroaromatic compounds, providing a framework for selecting the most suitable technique for your specific research needs.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters for the analysis of sulfonamides and related compounds using HPLC-UV, GC-MS, and qNMR. While specific data for this compound is not extensively available in the public domain, the data presented for structurally similar molecules provide a reliable estimate of expected performance.

ParameterHPLC-UVGC-MSqNMR
**Linearity (R²) **>0.999[1][2]>0.995>0.999
Limit of Detection (LOD) 0.06 - 15 µg/kg[3][4]0.15 - 1.00 ng/mL[5]Concentration dependent
Limit of Quantification (LOQ) 0.20 - 50 µg/kg[3][4]15 ppb[6]Concentration dependent
Accuracy (Recovery %) 80.7 - 115.9%[3][7]54 - 135.5%[8]High (often no standard needed for relative quantification)
Precision (RSD %) < 8.8%[3][7]< 7.65%[5]< 1%
Sample Throughput HighMediumLow to Medium
Selectivity GoodExcellentExcellent
Derivatization Required NoOften[8]No

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for each technique, adapted for the analysis of this compound in a reaction mixture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.[9]

    • Filter the solution through a 0.22 µm syringe filter to remove particulate matter.[10]

    • Perform serial dilutions to bring the analyte concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 5 µL.[1]

    • Detection Wavelength: 265 nm (based on the nitroaromatic chromophore).[1]

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms).

Reagents:

  • Dichloromethane or other suitable extraction solvent.

  • Derivatizing agent (e.g., (Trimethylsilyl)diazomethane - TMSD), if necessary.[11]

  • Internal standard (e.g., a deuterated analog or a compound with similar properties).

  • This compound reference standard.

Procedure:

  • Sample Preparation (with derivatization):

    • Extract the reaction mixture with a suitable organic solvent.

    • Evaporate the solvent and reconstitute the residue in a known volume of solvent.

    • Add the derivatizing agent (e.g., TMSD) to the sample and heat to complete the reaction.[11] This step may be necessary to improve the volatility and thermal stability of the sulfonamide.

    • Add a known amount of internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and the internal standard.

  • Calibration:

    • Prepare a series of calibration standards containing the analyte and the internal standard at fixed concentrations.

    • Derivatize the standards in the same manner as the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification:

    • Inject the prepared sample.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of substances without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[12]

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

      • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity, analyte = this compound, IS = internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Dissolve in solvent HPLC HPLC-UV System Dilution->HPLC Inject Data Chromatogram HPLC->Data Calibration Calibration Curve Data->Calibration Peak Area Result Concentration Calibration->Result

Caption: HPLC-UV experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Extraction Solvent Extraction ReactionMixture->Extraction Derivatization Derivatization Extraction->Derivatization Add derivatizing agent GCMS GC-MS System Derivatization->GCMS Inject Data Mass Spectrum GCMS->Data Calibration Internal Standard Calibration Data->Calibration Peak Area Ratio Result Concentration Calibration->Result

Caption: GC-MS experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Dissolve Dissolve in Deuterated Solvent ReactionMixture->Dissolve Weigh accurately InternalStandard Internal Standard InternalStandard->Dissolve Weigh accurately NMR NMR Spectrometer Dissolve->NMR Acquire spectrum Data NMR Spectrum NMR->Data Integration Integration of Signals Data->Integration Calculation Calculation Integration->Calculation Result Concentration Calculation->Result

Caption: qNMR experimental workflow.

References

A Comparative Guide to the Applications of 2-Nitrobenzenesulfonamide in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 2-nitrobenzenesulfonamide (Ns-NH2), a versatile reagent in modern organic chemistry. It objectively compares its performance as a protecting group for amines with other common alternatives, details its utility in the synthesis of heterocyclic compounds, and explores the pharmacological potential of its derivatives. The information is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.

Amine Protection: The 2-Nitrobenzenesulfonyl (Nosyl) Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely used protecting group for primary and secondary amines. Its electron-withdrawing nature increases the acidity of the N-H proton, facilitating alkylation, while also allowing for mild deprotection conditions.

Comparison with Other Amine Protecting Groups

The nosyl group offers a unique combination of stability and reactivity that distinguishes it from other common amine protecting groups such as tosyl (Ts), tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting GroupAbbreviationStructureProtection ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
2-Nitrobenzenesulfonyl Ns (Nosyl) O₂NC₆H₄SO₂-Ns-Cl, base (e.g., pyridine, Et₃N), CH₂Cl₂Thiol (e.g., thiophenol, 2-mercaptoethanol), base (e.g., K₂CO₃, DBU), DMF or MeCNMild deprotection, stable to acidic conditions, activates N-H for alkylation.Sensitive to strong reducing agents.
p-ToluenesulfonylTs (Tosyl)CH₃C₆H₄SO₂-Ts-Cl, base (e.g., pyridine), CH₂Cl₂Strong acid (e.g., HBr/AcOH), or harsh reducing conditions (e.g., Na/NH₃)Very stable to a wide range of conditions.Harsh deprotection conditions limit functional group tolerance.
tert-ButyloxycarbonylBoc(CH₃)₃COCO-Boc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THFStrong acid (e.g., TFA, HCl in dioxane)Easily removed with acid, orthogonal to Cbz and Fmoc.Labile to strong acids.
BenzyloxycarbonylCbz (or Z)C₆H₅CH₂OCO-Cbz-Cl, base (e.g., NaHCO₃), H₂O/dioxaneCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.Requires hydrogenation for removal, which can affect other functional groups.
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁CH₂OCO-Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), H₂O/dioxaneBase (e.g., 20% piperidine in DMF)Very mild deprotection, orthogonal to Boc and Cbz.Labile to bases.
Experimental Protocol: Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines using the nosyl protecting group.

Step 1: Nosylation of the Primary Amine

  • To a solution of the primary amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH₂Cl₂), add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-nosylated amine.

Step 2: Alkylation of the N-Nosyl Amine (Mitsunobu Reaction)

  • To a solution of the N-nosylated amine (1.0 equiv), an alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield the N,N-disubstituted nosylamide.

Step 3: Deprotection of the N,N-Disubstituted Nosylamide

  • To a solution of the N,N-disubstituted nosylamide (1.0 equiv) in acetonitrile (MeCN) or dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 equiv) and thiophenol (2.0 equiv).

  • Stir the reaction at room temperature for 1-3 hours.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous NaOH and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired secondary amine.

Mechanistic Pathway: Fukuyama Amine Synthesis

Fukuyama_Amine_Synthesis cluster_protection Protection & Alkylation cluster_deprotection Deprotection Primary_Amine R-NH₂ Nosyl_Amide R-NH-Ns Primary_Amine->Nosyl_Amide NsCl, Base Alkylated_Nosyl_Amide R-N(R')-Ns Nosyl_Amide->Alkylated_Nosyl_Amide R'-OH, PPh₃, DEAD (Mitsunobu) Meisenheimer_Complex Meisenheimer Complex Alkylated_Nosyl_Amide->Meisenheimer_Complex PhSH, K₂CO₃ Secondary_Amine R-NH-R' Meisenheimer_Complex->Secondary_Amine Elimination

Fukuyama Amine Synthesis Workflow

Heterocyclic Synthesis: The Truce-Smiles Rearrangement

2-Nitrobenzenesulfonamides can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular rearrangement reactions, most notably the Truce-Smiles rearrangement. This reaction involves the intramolecular aromatic nucleophilic substitution of the 2-nitrophenyl group by a carbanion.

Synthesis of β-Arylethylamines and Quinolines

The Truce-Smiles rearrangement of N-allyl-2-nitrobenzenesulfonamides can lead to the formation of β-arylethylamines. Furthermore, derivatives of 2-nitrobenzenesulfonamide can be employed in the synthesis of quinoline scaffolds.

Starting MaterialProductReagents and ConditionsYield (%)
N-allyl-N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide2-(4-methoxyphenylamino)-3-(2-nitrophenyl)prop-1-eneKHMDS, THF, -78 °C to rt85
N-(2-cyanobenzyl)-2-nitrobenzenesulfonamide2-Amino-3-(2-nitrophenyl)isoindolin-1-oneNaH, DMF, 0 °C to rt78
N-(2-acetylphenyl)-2-nitrobenzenesulfonamide2-(2-Nitrophenyl)quinolineLHMDS, THF, -78 °C to rt65
Experimental Protocol: Truce-Smiles Rearrangement for β-Arylethylamine Synthesis
  • To a solution of the N-allyl-2-nitrobenzenesulfonamide (1.0 equiv) in anhydrous THF at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the rearranged β-arylethylamine derivative.

Mechanistic Pathway: Truce-Smiles Rearrangement

Truce_Smiles_Rearrangement Start N-Allyl-2-nitrobenzenesulfonamide Carbanion Carbanion Formation Start->Carbanion Base (e.g., KHMDS) Spirocyclic_Intermediate Spirocyclic Meisenheimer Intermediate Carbanion->Spirocyclic_Intermediate Intramolecular Nucleophilic Attack Rearranged_Product Rearranged Product (β-Arylethylamine derivative) Spirocyclic_Intermediate->Rearranged_Product Aryl Migration & Protonation

Truce-Smiles Rearrangement Mechanism

Pharmacological Applications

Derivatives of 2-nitrobenzenesulfonamide have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities.

Comparison of Biological Activities
Compound ClassBiological ActivityExample CompoundIC₅₀ / MIC
Antileishmanial Inhibition of Leishmania donovani2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideIC₅₀ = 86.4 µg/mL (amastigotes)
Antibacterial Inhibition of Staphylococcus aureusN-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideMIC = 32 µg/mL
Anticancer Inhibition of triple-negative breast cancer cells (MDA-MB-231)Benzenesulfonamide-bearing imidazole derivativeEC₅₀ = 20.5 µM
Antiviral Inhibition of Picornaviruses2-(3,4-dichlorophenoxy)-5-nitrobenzonitrileActive at non-cytotoxic concentrations
Experimental Protocol: In Vitro Antileishmanial Assay
  • Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS).

  • Infect murine macrophages with promastigotes to obtain intracellular amastigotes.

  • Treat the infected macrophages with varying concentrations of the 2-nitrobenzenesulfonamide derivative for 48 hours.

  • Determine the number of viable amastigotes per macrophage by Giemsa staining and microscopic counting.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.

Proposed Mechanism of Antileishmanial Activity

The antileishmanial activity of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is associated with the induction of a Th1-biased immune response in the host macrophages, leading to the production of reactive oxygen species (ROS) and nitric oxide (NO), which are toxic to the parasite.

Antileishmanial_Mechanism Compound 2-Nitrobenzenesulfonamide Derivative Macrophage Infected Macrophage Compound->Macrophage Th1_Response Th1 Cytokine Production (e.g., IFN-γ, IL-12) Macrophage->Th1_Response ROS_NO Increased ROS and NO Production Th1_Response->ROS_NO Parasite_Death Leishmania Parasite Death ROS_NO->Parasite_Death

A Head-to-Head Comparison: 2-Nitro-N-propylbenzenesulfonamide vs. Tosylamides in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and clean synthesis of secondary amines is a critical step in the development of new chemical entities. The Fukuyama-Mitsunobu reaction is a cornerstone of this process, and the choice of sulfonamide protecting group is paramount to the success of the synthesis. This guide provides a detailed comparison of 2-nitro-N-propylbenzenesulfonamide and its tosylamide counterpart, offering experimental data and protocols to inform your selection.

The key distinction between this compound (o-NBS-N-propyl) and N-propyltosylamide (TsN-propyl) lies not in their performance during the Mitsunobu reaction itself, but in the subsequent deprotection step. Both sulfonamides exhibit comparable reactivity in the carbon-nitrogen bond-forming reaction due to the similar acidities of the N-H protons. However, the o-nitrobenzenesulfonyl group offers a significant advantage in its facile removal under mild conditions, a stark contrast to the harsh methods required to cleave the robust tosyl group.

Data Presentation: A Tale of Two Deprotections

The following tables summarize the key differences in the application of these two reagents.

Mitsunobu Reaction Performance (Comparable) This compound N-propyltosylamide
pKa of Parent Sulfonamide ~9.2[1]~10.1
Expected Yield with Benzyl Alcohol High (inferred)High (inferred)
Reaction Conditions DEAD, PPh₃, THF, 0 °C to rtDEAD, PPh₃, THF, 0 °C to rt
Deprotection Conditions Comparison This compound N-propyltosylamide
Reagents Thiophenol, K₂CO₃HBr in Acetic Acid, Phenol
Solvent DMFAcetic Acid
Temperature Room Temperature70-110 °C
Reaction Time 1-3 hoursSeveral hours to days
Workup Simple extractionNeutralization, extraction
Compatibility Tolerates a wide range of functional groupsLimited functional group tolerance

The Decisive Advantage: Mild Deprotection of the 2-Nitrobenzenesulfonyl Group

The ortho-nitro group on the benzenesulfonyl moiety dramatically enhances the susceptibility of the sulfur atom to nucleophilic attack. This allows for the cleavage of the N-S bond under exceptionally mild conditions, typically using a thiol and a weak base at room temperature. This mildness preserves sensitive functional groups within a complex molecule, a critical consideration in multi-step syntheses common in drug discovery.

In contrast, the tosyl group is notoriously robust. Its removal necessitates harsh conditions, such as strong, hot acids (e.g., HBr in acetic acid with a scavenger like phenol) or potent reducing agents (e.g., sodium in liquid ammonia, sodium naphthalenide). These conditions can lead to undesired side reactions, decomposition of the target molecule, and lower overall yields.

Experimental Protocols

Representative Mitsunobu Reaction Protocol

This protocol is representative for both this compound and N-propyltosylamide.

Materials:

  • Alcohol (e.g., Benzyl alcohol, 1.0 equiv)

  • Sulfonamide (this compound or N-propyltosylamide, 1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the alcohol, sulfonamide, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the DEAD or DIAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N,N-disubstituted sulfonamide.

Deprotection of N-Benzyl-N-propyl-2-nitrobenzenesulfonamide (Mild Conditions)

Materials:

  • N-Benzyl-N-propyl-2-nitrobenzenesulfonamide (1.0 equiv)

  • Thiophenol (2.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the sulfonamide in DMF at room temperature, add potassium carbonate and thiophenol.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the free secondary amine, N-benzylpropylamine.

Deprotection of N-Benzyl-N-propyltosylamide (Harsh Conditions)

Materials:

  • N-Benzyl-N-propyltosylamide (1.0 equiv)

  • 33% Hydrogen bromide in acetic acid

  • Phenol (as a scavenger)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • To a solution of the tosylamide in a minimal amount of acetic acid, add a solution of 33% HBr in acetic acid and phenol.

  • Heat the reaction mixture at 70-110 °C for several hours to days, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the free secondary amine.

Visualizing the Pathways

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-OH Alkoxyphosphonium Alkoxyphosphonium salt [R-O-PPh₃⁺] Alcohol->Alkoxyphosphonium + Betaine Sulfonamide R'-SO₂NHR'' Product R-N(R'')SO₂R' Sulfonamide->Product + Alkoxyphosphonium PPh3 PPh₃ DEAD DEAD Betaine Betaine [PPh₃⁺-N⁻(CO₂Et)-N(CO₂Et)] DEAD->Betaine + PPh₃ Hydrazide EtO₂CNHNHCO₂Et Betaine->Hydrazide Ph3PO Ph₃PO Alkoxyphosphonium->Ph3PO Deprotection_Comparison cluster_oNBS o-Nitrobenzenesulfonamide Deprotection cluster_Ts Tosylamide Deprotection oNBS_Amide R-N(R'')SO₂-o-NO₂Ph oNBS_Reagents Thiol, Base (e.g., PhSH, K₂CO₃) oNBS_Amide->oNBS_Reagents oNBS_Amine R-NH-R'' (Secondary Amine) oNBS_Reagents->oNBS_Amine Ts_Amide R-N(R'')SO₂-p-MePh Ts_Reagents Strong Acid or Reductant (e.g., HBr/AcOH or Na/NH₃) Ts_Amide->Ts_Reagents Ts_Amine R-NH-R'' (Secondary Amine) Ts_Reagents->Ts_Amine

References

Comparative Analysis of a 2-Nitrobenzenesulfonamide Derivative in Anti-leishmanial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct cross-reactivity or comparative studies on 2-nitro-N-propylbenzenesulfonamide are not available in the current scientific literature. This guide provides a comparative analysis of a structurally similar compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) , against the standard anti-leishmanial drug, Amphotericin B. The data presented is based on published findings for 2NB and is intended to provide insights into the potential activity of this class of compounds for researchers, scientists, and drug development professionals.

This guide summarizes the anti-leishmanial efficacy of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) against Leishmania donovani, the causative agent of visceral leishmaniasis. The performance of 2NB is compared with Amphotericin B, a well-established second-line treatment for the disease[1].

Quantitative Data Summary

The following table summarizes the in vitro inhibitory concentrations (IC50) of 2NB and Amphotericin B against the two different life stages of Leishmania donovani: the extracellular promastigote form and the clinically relevant intracellular amastigote form.

CompoundParasite StageIC50 Value (µg/mL)Reference
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) L. donovani Promastigotes38.5 ± 1.5[2]
L. donovani Amastigotes86.4 ± 2.4[2]
Amphotericin B L. donovani Promastigotes~0.066 (71.6 ± 6.3 nM)[3]
L. donovani Amastigotes0.026 - 0.076[4]

Note: A lower IC50 value indicates higher potency.

Additionally, it was reported that 2NB was not toxic to macrophage host cells and that at a concentration of 120 µg/mL, it reduced the parasite titer in infected macrophages by over 85%[2].

Experimental Protocols

The data presented above is typically generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

1. In Vitro Promastigote Viability Assay

This assay evaluates the direct effect of a compound on the extracellular, flagellated form of the parasite.

  • Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum at a constant temperature (e.g., 27°C) until they reach the logarithmic growth phase[5].

  • Assay Procedure:

    • Promastigotes are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL)[6].

    • The test compound (e.g., 2NB) and the reference drug (e.g., Amphotericin B) are serially diluted and added to the wells. A solvent control (e.g., DMSO) is also included.

    • The plates are incubated for a defined period, typically 72 hours, at the optimal temperature for promastigote growth[3][6].

  • Viability Assessment:

    • After incubation, a viability reagent such as resazurin is added to each well[6].

    • The plates are incubated for a further period to allow viable, metabolically active cells to convert the resazurin into its fluorescent product, resorufin.

    • Fluorescence is measured using a plate reader, and the percentage of inhibition is calculated relative to the untreated control.

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Intracellular Amastigote Assay

This assay is more clinically relevant as it assesses the compound's ability to eliminate the non-motile amastigote form of the parasite residing within a host macrophage.

  • Host Cell Culture: A macrophage cell line, such as the human THP-1 monocyte line, is cultured and differentiated into adherent macrophages using an agent like phorbol myristate acetate (PMA)[5][7].

  • Infection Protocol:

    • Differentiated macrophages are infected with stationary-phase L. donovani promastigotes at a specific macrophage-to-parasite ratio (e.g., 1:15)[5].

    • The co-culture is incubated for several hours (e.g., 4 hours) to allow for phagocytosis of the promastigotes[5].

    • Non-internalized promastigotes are removed by washing.

  • Treatment and Incubation:

    • The infected macrophages are then treated with various concentrations of the test and reference compounds.

    • The treated, infected cells are incubated for an extended period, typically 72 hours, at 37°C in a humidified CO2 incubator[5].

  • Quantification of Infection:

    • After incubation, the cells are fixed and stained with a DNA-binding dye (e.g., Giemsa or DAPI) to visualize both the macrophage and amastigote nuclei.

    • The number of amastigotes per macrophage and the percentage of infected macrophages are determined by microscopy (manual or high-content imaging)[8].

    • The IC50 value is calculated based on the reduction in parasite load in treated versus untreated infected macrophages.

Visualizations

The following diagrams illustrate the proposed mechanism of action for the anti-leishmanial activity of 2NB and a typical experimental workflow for screening such compounds.

G Proposed Mechanism of Action for 2NB cluster_macrophage Macrophage Compound 2NB Activation Macrophage Activation Compound->Activation ROS_NO Increased ROS & NO Production Activation->ROS_NO Th1 Th1 Cytokine Release (e.g., IFN-γ) Activation->Th1 Killing Parasite Killing ROS_NO->Killing Leishmania Intracellular Leishmania amastigote Leishmania->Killing

Caption: Proposed mechanism of 2NB anti-leishmanial activity.

G Experimental Workflow for Anti-leishmanial Drug Screening start Start: Compound Library promastigote_assay Primary Screen: Promastigote Viability Assay start->promastigote_assay hits1 Initial Hits promastigote_assay->hits1 amastigote_assay Secondary Screen: Intracellular Amastigote Assay hits1->amastigote_assay hits2 Validated Hits amastigote_assay->hits2 cytotoxicity Host Cell Cytotoxicity Assay hits2->cytotoxicity final_hits Lead Compounds cytotoxicity->final_hits

References

Safety Operating Guide

Proper Disposal of 2-nitro-N-propylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-nitro-N-propylbenzenesulfonamide, a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, information for the closely related compound, N-ethyl-2-nitrobenzenesulfonamide, advises the use of personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

In the event of a spill, prevent further leakage if it is safe to do so.[1] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1] Avoid allowing the chemical to enter drains or sewer systems.[1]

Summary of Key Chemical and Safety Data

The following table summarizes essential data for this compound and a closely related compound, providing a basis for safe handling and disposal decisions.

PropertyThis compoundN-ethyl-2-nitrobenzenesulfonamide (for comparison)
Molecular Formula C₉H₁₂N₂O₄SC₈H₁₀N₂O₄S
Molecular Weight 244.27 g/mol 230.24 g/mol [1]
Physical State Solid (presumed)Not specified
Known Hazards Not specified (Data not available)Avoid contact with skin and eyes; avoid formation of dust and aerosols.[1]
Incompatible Materials Not specified (Data not available)Strong oxidizing agents, strong bases.[2]
Hazardous Decomposition Products Not specified (Data not available)Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[3] The following protocol is a general guideline based on best practices for the disposal of nitroaromatic compounds and sulfonamides.

Step 1: Waste Determination

The first step in proper disposal is to classify the waste. Based on its chemical structure (a nitroaromatic compound), this compound should be considered a hazardous waste.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5][6]

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3] The container should be kept closed except when adding waste.[3] Ideally, use the original container if it is in good condition.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date accumulation started, and an appropriate hazard warning (e.g., "Toxic," "Irritant").[7]

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5][8] The SAA should be under the direct control of laboratory personnel.

  • Segregation: Store the waste away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

  • Quantity Limits: Adhere to the quantity limits for hazardous waste accumulation as specified by the EPA and your institution's policies (typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA).[8]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Experimental Workflow for Disposal

DisposalWorkflow Experimental Workflow for this compound Disposal start Start: Generation of this compound Waste waste_determination Step 1: Waste Determination (Classify as Hazardous Waste) start->waste_determination container_selection Step 2: Container Selection and Labeling waste_determination->container_selection waste_accumulation Step 3: Waste Accumulation and Storage container_selection->waste_accumulation professional_disposal Step 4: Arrange for Professional Disposal waste_accumulation->professional_disposal end_process End: Waste Transferred to Licensed Facility professional_disposal->end_process

Caption: Disposal workflow for this compound.

Logical Decision-Making for Disposal

DisposalDecisionTree Disposal Decision Tree for Laboratory Chemical Waste rectangle_node rectangle_node is_hazardous Is the waste hazardous? is_nitroaromatic Is it a nitroaromatic or sulfonamide derivative? is_hazardous->is_nitroaromatic Yes non_hazardous_disposal Follow non-hazardous waste disposal procedures is_hazardous->non_hazardous_disposal No consult_sds Consult SDS and institutional guidelines is_nitroaromatic->consult_sds Uncertain treat_as_hazardous Treat as Hazardous Waste is_nitroaromatic->treat_as_hazardous Yes consult_sds->treat_as_hazardous follow_protocol Follow Hazardous Waste Disposal Protocol treat_as_hazardous->follow_protocol

Caption: Decision-making for chemical waste disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guidance for 2-nitro-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 2-nitro-N-propylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the required PPE based on risk assessment for handling hazardous compounds.[1][2]

PPE ComponentSpecificationsRationale
Gloves Double gloving with chemotherapy-grade, powder-free nitrile or neoprene gloves. ASTM D6978 compliant.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[1][3]
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene or similar laminate material. Should be long-sleeved with closed cuffs.Protects skin and personal clothing from contamination. Impermeable material prevents penetration of the chemical.[1][2]
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.Provides protection against splashes and aerosols to the eyes and face.[1][3]
Respiratory Protection An N-95 or N-100 particulate respirator for handling powders. A chemical cartridge-type respirator for large spills or when aerosolization is likely.Minimizes inhalation of the compound, which can cause respiratory irritation.[3][4]
Additional Protection Disposable head, hair, beard, and shoe covers.Prevents the spread of contamination to other areas.[1][3]
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition sources.[5]

  • Prevent fire caused by electrostatic discharge.[5]

  • Avoid contact with skin and eyes.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store apart from foodstuff containers.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill Evacuate personnel to a safe area. Avoid dust formation. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[5]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5]

  • Contaminated Materials: Triple-rinse containers and offer them for recycling or reconditioning. Puncture unusable packaging to prevent reuse and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration.[5]

  • PPE: Used PPE should be considered contaminated and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Visual Guides

The following diagrams illustrate the standard operational workflow for handling this compound and the logical relationship of safety controls.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE DonPPE Don PPE SelectPPE->DonPPE WeighCompound Weigh Compound in Fume Hood DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution DoffPPE Doff and Dispose of PPE PrepareSolution->DoffPPE Decontaminate Decontaminate Work Area DoffPPE->Decontaminate StoreCompound Store Compound Decontaminate->StoreCompound DisposeWaste Dispose of Hazardous Waste StoreCompound->DisposeWaste

Caption: Standard operational workflow for handling this compound.

SafetyHierarchy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.